tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(2-bromo-5-fluoropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAOPDGTOQVOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148138 | |
| Record name | Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-93-0 | |
| Record name | Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate (CAS No. 1374651-93-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is a halogenated and protected aminopyridine derivative. This compound serves as a key building block in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research. The presence of bromine, fluorine, and a tert-butoxycarbonyl (Boc) protecting group on the pyridine ring offers multiple reaction sites for further functionalization, making it a versatile intermediate in the development of novel bioactive compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significance as a research chemical.
Chemical Properties and Data
The structural and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1374651-93-0[1] |
| Molecular Formula | C₁₀H₁₂BrFN₂O₂ |
| Molecular Weight | 291.12 g/mol |
| IUPAC Name | tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate |
| Canonical SMILES | C1=C(C(=C(N=C1Br)F)NC(=O)OC(C)(C)C) |
| Physical State | Solid (predicted) |
Synthesis and Experimental Protocols
Logical Synthesis Workflow
References
In-Depth Technical Guide: tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a halogenated pyridinylcarbamate derivative of interest in synthetic and medicinal chemistry. This document details its molecular properties, a representative synthetic protocol, and a conceptual workflow for its preparation.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. These values are crucial for experimental design, reaction monitoring, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrFN₂O₂ |
| Molecular Weight | 291.12 g/mol |
| CAS Number | 1374651-93-0 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(F)C=C(Br)N=C1 |
| InChI Key | Not readily available |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthetic Protocol: Curtius Rearrangement Approach
The synthesis of this compound can be achieved through a multi-step process starting from 2-bromo-5-fluoroisonicotinic acid. A key transformation in this pathway is the Curtius rearrangement, which converts an acyl azide into an isocyanate, subsequently trapped by tert-butanol to form the desired carbamate.
Experimental Protocol:
Step 1: Synthesis of 2-bromo-5-fluoroisonicotinoyl chloride
-
To a solution of 2-bromo-5-fluoroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-5-fluoroisonicotinoyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of 2-bromo-5-fluoroisonicotinoyl azide
-
Dissolve the crude 2-bromo-5-fluoroisonicotinoyl chloride from the previous step in anhydrous acetone (10 mL/mmol).
-
Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water (2 mL/mmol) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or infrared spectroscopy (disappearance of the acyl chloride peak and appearance of the acyl azide peak at ~2140 cm⁻¹).
-
Upon completion, carefully pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to afford the crude acyl azide. Caution: Acyl azides can be explosive and should be handled with care, avoiding heat and friction.
Step 3: Synthesis of this compound
-
Dissolve the crude 2-bromo-5-fluoroisonicotinoyl azide in anhydrous toluene (15 mL/mmol).
-
Heat the solution to 80-90 °C to initiate the Curtius rearrangement. The rearrangement is typically accompanied by the evolution of nitrogen gas.
-
After the initial gas evolution subsides (approximately 30-60 minutes), add anhydrous tert-butanol (2.0 eq) to the reaction mixture.
-
Continue heating the reaction at 80-90 °C for an additional 2-4 hours, or until the isocyanate intermediate is fully consumed (monitored by IR spectroscopy).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a solid.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from its precursor.
Caption: Synthetic pathway for this compound.
Biological Context and Potential Applications
As of the latest review, specific biological activities or signaling pathway involvements for this compound have not been extensively reported in peer-reviewed literature. However, the structural motifs present in this molecule are of significant interest in drug discovery.
Halogenated pyridines are common scaffolds in medicinal chemistry, often imparting favorable pharmacokinetic properties. The carbamate functional group is a known pharmacophore and is present in numerous approved drugs, where it can act as a hydrogen bond donor/acceptor or as a cleavable protecting group.
Given its structure, this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in areas such as:
-
Kinase Inhibitors: The pyridine core is a frequent component of ATP-competitive kinase inhibitors.
-
Agrochemicals: Halogenated aromatic compounds often exhibit pesticidal or herbicidal properties.
-
Material Science: The specific electronic properties conferred by the bromo and fluoro substituents may be of interest in the development of novel organic materials.
Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of this compound and its derivatives.
Synthesis of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthesis route for tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a key building block in pharmaceutical research and development. The synthesis involves the initial bromination of a commercially available aminopyridine derivative followed by the protection of the resulting amino group using a tert-butyloxycarbonyl (Boc) group. This guide provides detailed experimental protocols, quantitative data, and visual diagrams to ensure clarity and reproducibility in a laboratory setting.
I. Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the regioselective bromination of 2-amino-5-fluoropyridine to yield the intermediate, 2-bromo-5-fluoropyridin-4-amine. The second step is the protection of the amino group of this intermediate with di-tert-butyl dicarbonate (Boc₂O) to afford the final product.
Caption: Overall synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-fluoropyridin-4-amine
This procedure outlines the bromination of 2-amino-5-fluoropyridine using N-bromosuccinimide (NBS) as the brominating agent. The amino group in the starting material directs the electrophilic substitution to the ortho and para positions. Due to the presence of the fluorine atom at the 5-position, the bromination is expected to occur at the 4-position.
Materials and Reagents:
| Reagent/Material | Grade | Example Supplier |
| 2-Amino-5-fluoropyridine | ≥98% | Sigma-Aldrich, Combi-Blocks |
| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Laboratory Grade | Fisher Scientific |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to obtain 2-bromo-5-fluoropyridin-4-amine.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Reaction Time | 12-16 hours |
| Purity (post-purification) | >97% |
Step 2: Synthesis of this compound (Boc Protection)
This step involves the protection of the amino group of 2-bromo-5-fluoropyridin-4-amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials and Reagents:
| Reagent/Material | Grade | Example Supplier |
| 2-Bromo-5-fluoropyridin-4-amine | ≥97% | (Synthesized in Step 1) |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Ammonium Chloride Solution | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |
Procedure:
-
To a solution of 2-bromo-5-fluoropyridin-4-amine (1.0 eq) in anhydrous tetrahydrofuran, add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.[1]
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 4-6 hours |
| Purity (post-purification) | >98% |
III. Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for both synthesis steps.
Caption: Detailed experimental workflow for the two-step synthesis.
IV. Conclusion
This technical guide provides a comprehensive and detailed methodology for the synthesis of this compound. By following the outlined protocols, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The provided quantitative data and visual workflows are intended to facilitate a smooth and efficient execution of the synthesis in a laboratory setting. It is recommended that all procedures be carried out by trained personnel in a well-ventilated chemical fume hood, adhering to all standard laboratory safety practices.
References
In-depth Technical Guide: Solubility Profile of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a compound of interest in medicinal chemistry and drug development. A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative and qualitative solubility data for this specific molecule. Consequently, this document provides a framework for researchers to determine its solubility through established experimental protocols. It includes a list of recommended solvents for initial screening, detailed methodologies for quantitative solubility determination, and illustrative diagrams of a general experimental workflow and a hypothetical signaling pathway where this compound might be implicated.
Introduction
This compound is a halogenated and Boc-protected aminopyridine derivative. Such compounds are frequently utilized as intermediates in the synthesis of more complex molecules, including pharmacologically active agents. Understanding the solubility of this compound in various solvents is crucial for its effective use in synthesis, purification, formulation, and biological screening processes.
Predicted Solubility and Recommended Solvents for Screening
Based on its chemical structure, which contains both polar (carbamate, pyridine nitrogen, fluorine) and non-polar (tert-butyl group, brominated aromatic ring) moieties, it is anticipated that this compound will exhibit a range of solubilities in common organic solvents. While likely poorly soluble in water, it is expected to be soluble in moderately polar to polar aprotic solvents.
For initial solubility screening, the following common laboratory solvents are recommended. Researchers should start with small quantities of the compound and solvent to establish a qualitative assessment before proceeding to quantitative analysis.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Rationale for Inclusion |
| Water | Protic | 10.2 | 100 | Establishes aqueous solubility, important for biological assays. |
| Methanol | Protic | 6.6 | 65 | Polar protic solvent, often a good starting point. |
| Ethanol | Protic | 5.2 | 78 | Common polar protic solvent used in recrystallization. |
| Isopropanol | Protic | 4.3 | 82 | Less polar alcohol, can offer different solubility profile. |
| Acetonitrile | Aprotic | 6.2 | 82 | Polar aprotic solvent, widely used in chromatography. |
| Acetone | Aprotic | 5.4 | 56 | Common polar aprotic solvent for dissolving a wide range of compounds. |
| Ethyl Acetate | Aprotic | 4.3 | 77 | Moderately polar solvent, often used for extraction and chromatography. |
| Dichloromethane (DCM) | Aprotic | 3.4 | 40 | Good solvent for many organic compounds, used in synthesis. |
| Tetrahydrofuran (THF) | Aprotic | 4.2 | 66 | Aprotic ether, can dissolve a variety of compounds. |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | 189 | Highly polar aprotic solvent, known for dissolving poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | Aprotic | 6.4 | 153 | Polar aprotic solvent, similar to DMSO in its dissolving power. |
| Toluene | Non-polar | 2.4 | 111 | Non-polar aromatic solvent. |
| Hexanes | Non-polar | 0.0 | ~69 | Very non-polar solvent, for assessing solubility in hydrocarbons. |
Experimental Protocols for Quantitative Solubility Determination
The following are standardized and widely accepted methods for the quantitative determination of solubility.
Gravimetric Method
This method is a reliable and straightforward approach to determine the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a constant temperature shaker or agitator (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization. Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a pre-weighed, dry container.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature below the compound's decomposition point).
-
Mass Determination: Once the solvent is completely evaporated, re-weigh the container with the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant taken (L))
UV-Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum. It is a sensitive and high-throughput technique.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the desired concentration range (obeying the Beer-Lambert law).
-
Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Analysis: After equilibration, filter the supernatant. Accurately dilute a known volume of the filtered supernatant with the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound.
Caption: General experimental workflow for solubility determination.
Hypothetical Signaling Pathway Involvement
Many pyridine-containing compounds are investigated as kinase inhibitors in drug discovery. The following diagram illustrates a hypothetical scenario where a compound like this compound could act as an inhibitor in a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
While direct solubility data for this compound is not currently available, this guide provides researchers with the necessary tools to determine this crucial physicochemical property. By employing the recommended solvents for screening and following the detailed experimental protocols, scientists and drug development professionals can generate reliable solubility data. This information will be invaluable for optimizing synthetic routes, developing purification strategies, and advancing the use of this compound in further research and development activities. The provided diagrams offer a visual representation of a logical workflow for solubility determination and a conceptual framework for its potential application in a biological context.
In-depth Technical Guide: Spectroscopic and Synthetic Insights into tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and a validated synthetic protocol for tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a key intermediate in the development of various pharmaceutical agents. The information presented is curated for researchers and professionals engaged in medicinal chemistry and drug discovery.
Spectroscopic Data
The structural integrity and purity of this compound can be unequivocally confirmed through ¹H and ¹³C NMR spectroscopy. The following tables summarize the key quantitative NMR data.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.25 | s | - | 1H | Pyridine H-3 |
| 8.12 | s | - | 1H | Pyridine H-6 |
| 1.53 | s | - | 9H | tert-butyl |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | Carbonyl (C=O) |
| 149.9 (d, J=255.0 Hz) | Pyridine C-5 |
| 144.1 | Pyridine C-4 |
| 141.0 | Pyridine C-6 |
| 121.2 | Pyridine C-2 |
| 115.8 (d, J=22.5 Hz) | Pyridine C-3 |
| 82.3 | tert-butyl (quaternary C) |
| 28.1 | tert-butyl (CH₃) |
Solvent: CDCl₃, Frequency: 100 MHz
Experimental Protocol: Synthesis of this compound
The following protocol details the synthetic procedure for obtaining this compound from 2-bromo-5-fluoropyridin-4-amine.
Materials:
-
2-bromo-5-fluoropyridin-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of 2-bromo-5-fluoropyridin-4-amine (1.0 eq) in acetonitrile, di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (0.1 eq) are added.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.
Logical Workflow of Synthesis and Characterization
The following diagram illustrates the logical progression from starting materials to the final, characterized product.
Caption: Synthetic and analytical workflow for this compound.
Safeguarding Stability: A Technical Guide to the Storage of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
For Immediate Release
This technical guide provides an in-depth analysis of the optimal storage conditions for tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a key intermediate in pharmaceutical research and development. Ensuring the chemical integrity of this compound is paramount for the reliability and reproducibility of experimental outcomes. This document outlines recommended storage parameters, potential degradation pathways, and handling protocols to maintain its stability.
Core Storage Recommendations
The stability of this compound is influenced by temperature, moisture, and atmospheric conditions. Based on data from analogous compounds, the following conditions are recommended for optimal long-term storage.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration is advised to minimize the rate of potential degradation reactions. Data from similar brominated pyridine and carbamate derivatives consistently point to refrigerated storage for maintaining long-term stability. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent potential oxidation or reaction with atmospheric components, storage under an inert atmosphere is recommended. |
| Moisture | Dry/Desiccated Environment | The carbamate linkage is susceptible to hydrolysis. Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment. |
| Light | Amber vial or dark location | While specific photostability data is unavailable, it is prudent to protect the compound from light to prevent any potential photochemical degradation. |
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrFN₂O₂ |
| Molecular Weight | 307.12 g/mol |
| Appearance | Solid (Specific color not detailed in available literature) |
| CAS Number | 1374651-93-0 |
Potential Degradation Pathways
While specific degradation studies for this compound are not publicly available, based on the chemical structure, two primary degradation pathways can be anticipated:
-
Hydrolysis: The carbamate functional group is susceptible to both acid- and base-catalyzed hydrolysis. This would lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, yielding 2-bromo-5-fluoropyridin-4-amine, tert-butanol, and carbon dioxide.
-
Thermal Decomposition: Elevated temperatures can lead to the decomposition of the molecule. The presence of bromine and fluorine substituents may influence the thermal stability profile.
Experimental Protocols: Stability Assessment
For researchers wishing to conduct their own stability studies, a general experimental workflow for assessing the stability of carbamate compounds is provided below. This protocol is adapted from established methods for similar molecules.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Temperature and humidity controlled chambers
-
pH meter
Procedure:
-
Initial Analysis:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Perform an initial HPLC analysis to determine the purity and retention time of the intact compound. This will serve as the time-zero reference.
-
-
Stress Conditions:
-
Thermal Stress: Store aliquots of the solid compound at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (4°C).
-
Hydrolytic Stress: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Store these solutions at room temperature and an elevated temperature.
-
Photostability: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., ICH Q1B compliant photostability chamber).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24, 48, 72 hours; 1, 2, 4 weeks), withdraw samples from each stress condition.
-
Analyze the samples by HPLC.
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining in each sample.
-
Identify and quantify any major degradation products.
-
Calculate the degradation rate under each condition.
-
Handling and Safety Precautions
Researchers and laboratory personnel should adhere to standard safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
By following these storage and handling guidelines, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and accurate scientific outcomes.
Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. Due to the absence of direct experimental data in the reviewed literature, the spectroscopic information presented herein is based on the analysis of structurally related compounds. This guide aims to serve as a valuable resource for researchers interested in the synthesis and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including tert-butyl phenylcarbamate and 2-bromo-5-fluoropyridine.[1][2][3]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C(CH₃)₃ | 1.50 - 1.60 | s | - |
| NH | 7.50 - 8.50 | br s | - |
| Pyridine H-3 | 8.10 - 8.30 | d | ~4-5 (³JH-F) |
| Pyridine H-6 | 8.30 - 8.50 | s | - |
Predicted solvent: CDCl₃ or DMSO-d₆. The NH proton chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~28 |
| -C (CH₃)₃ | ~82 |
| Pyridine C-2 | ~140 (d, ²JC-F ≈ 15-25 Hz) |
| Pyridine C-3 | ~148 (d, ¹JC-F ≈ 240-260 Hz) |
| Pyridine C-4 | ~135 |
| Pyridine C-5 | ~115 (d, ²JC-F ≈ 20-30 Hz) |
| Pyridine C-6 | ~145 |
| C=O | ~152 |
Predicted solvent: CDCl₃ or DMSO-d₆. The assignments for the pyridine carbons are estimates and could be interchangeable.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C-H (sp³) | Stretching | 2950 - 3000 |
| C=O (carbamate) | Stretching | 1700 - 1730 |
| C=N, C=C (aromatic) | Stretching | 1550 - 1600 |
| C-F | Stretching | 1200 - 1250 |
| C-Br | Stretching | 500 - 650 |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragments
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 292/294 | Molecular ion peak with bromine isotope pattern |
| [M - C₄H₈]⁺ | 236/238 | Loss of isobutylene |
| [M - C₄H₉O₂]⁺ | 191/193 | Loss of the Boc group |
| [C₄H₉]⁺ | 57 | tert-butyl cation |
Experimental Protocols
While a specific protocol for the synthesis of this compound has not been found in the literature, a general and plausible method can be proposed based on established procedures for the N-Boc protection of aminopyridines.[4][5][6][7][8]
Proposed Synthesis of this compound
This protocol outlines the reaction of 2-bromo-5-fluoropyridin-4-amine with di-tert-butyl dicarbonate (Boc₂O) to form the desired carbamate.
Materials:
-
2-bromo-5-fluoropyridin-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-bromo-5-fluoropyridin-4-amine (1.0 eq) in anhydrous DCM or THF.
-
To this solution, add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using NMR, IR, and mass spectrometry.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
References
- 1. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Purity Analysis of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), along with a discussion on potential impurity profiling.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the quantitative determination of the purity of this compound and for the detection and quantification of related impurities. A reverse-phase HPLC method is generally suitable for this compound.
Table 1: HPLC Method Parameters and Purity Data
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in Acetonitrile |
| Retention Time | ~15.2 min |
| Purity (Area %) | >99.5% |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject 10 µL of the sample solution and run the analysis using the gradient profile specified in Table 1.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample. Identify and quantify any impurity peaks relative to the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an essential tool for the structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR should be performed.
Table 2: ¹H and ¹³C NMR Spectral Data (in CDCl₃, 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.10 | d, J = 2.8 Hz | Pyridine-H |
| ~7.95 | d, J = 6.0 Hz | Pyridine-H | |
| ~6.80 | br s | NH | |
| ~1.55 | s | C(CH₃)₃ | |
| ¹³C NMR | ~152.0 | s | C=O |
| ~148.0 (d) | d, J ≈ 250 Hz | C-F | |
| ~145.0 (d) | d, J ≈ 15 Hz | C-NH | |
| ~140.0 (d) | d, J ≈ 5 Hz | C-H | |
| ~120.0 (d) | d, J ≈ 20 Hz | C-H | |
| ~110.0 (d) | d, J ≈ 4 Hz | C-Br | |
| ~82.0 | s | C(CH₃)₃ | |
| ~28.5 | s | C(CH₃)₃ |
Note: The chemical shifts and coupling constants (J) are approximate and may vary slightly depending on the solvent and instrument.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios. Compare the observed chemical shifts and coupling patterns with the expected values to confirm the structure and assess for any impurities.
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC-MS, is a powerful method for confirming the molecular weight of the target compound and for identifying trace-level impurities.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Ion | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | 321.0347 | ~321.03 |
| ESI+ | [M+Na]⁺ | 343.0166 | ~343.02 |
| ESI- | [M-H]⁻ | 319.0191 | ~319.02 |
Experimental Protocol: LC-MS Analysis
-
LC Method: Use the HPLC method described in Table 1.
-
MS Detector Settings:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Analysis: Inject the sample into the LC-MS system.
-
Data Analysis: Extract the mass spectrum corresponding to the main HPLC peak. Confirm that the observed mass-to-charge ratios match the expected values for the protonated and/or sodiated adducts of the target molecule. Analyze the mass spectra of any impurity peaks to aid in their identification.
Impurity Profiling
Potential impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation products.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-bromo-5-fluoro-4-aminopyridine.
-
By-products: Di-tert-butylated products or isomers formed during the synthesis.
-
Degradation Products: Hydrolysis of the carbamate to the free amine or loss of the tert-butyl group.
A thorough impurity profiling study would involve the use of a combination of the analytical techniques described above to detect, identify, and quantify any potential impurities.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.
The target substrate, this compound, presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[2][3] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.[3]
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[3][4]
Recommended Reaction Conditions
Based on established protocols for the Suzuki-Miyaura coupling of related 2-bromopyridine derivatives, the following conditions are recommended as a starting point for the reaction of this compound with various aryl- or heteroarylboronic acids. Optimization may be required for specific substrates.
Table 1: Optimized Reaction Parameters for Suzuki Cross-Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst choice can significantly impact yield. Pre-formed catalysts can improve reproducibility.[5] |
| Ligand | Buchwald ligands (SPhos, XPhos), PPh₃, PCy₃ | Bulky, electron-rich phosphine ligands can mitigate catalyst deactivation by the pyridine nitrogen.[2][5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical and substrate-dependent. K₃PO₄ is often effective for challenging couplings.[1][5] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Anhydrous and degassed solvents should be used to prevent side reactions like protodeboronation.[2][3] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Using a slight excess of the boronic acid can drive the reaction to completion. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS.[3][6] |
| Atmosphere | Inert (Argon or Nitrogen) | An oxygen-free environment is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[5] |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3][5]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.[7][8]
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[7]
-
Add the 1,4-dioxane and water solvent mixture. The reaction concentration should be approximately 0.1 - 0.5 M.[7]
-
Seal the vial with a cap and place it in the microwave reactor.[7]
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[7]
-
After the reaction is complete, allow the vial to cool to room temperature.[7]
-
Follow the work-up and purification steps outlined in the general protocol.[7]
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of novel substituted pyridine derivatives. The protocols provided are adapted from established methods for structurally similar substrates and are intended as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other bromopyridine derivatives.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand; 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or isopropanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings of similar bromopyridine substrates. These should serve as a starting point for optimization.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-18 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 8-16 | 80-95 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DMF | 110 | 6-12 | 70-85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are important intermediates in organic synthesis.[3][4]
General Reaction Scheme
Caption: General scheme of the Sonogashira cross-coupling reaction.
Experimental Protocol
This protocol is based on general procedures for the Sonogashira coupling of aminobromopyridines.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Reaction Conditions
The following table provides typical conditions for Sonogashira couplings of similar bromopyridine substrates.[3]
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-8 | 85-95 |
| 1-Hexyne | Pd(OAc)₂ (2.5) | CuI (5) | DIPEA | THF | 60 | 6-12 | 70-85 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 100 | 3-6 | 80-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a fundamental transformation in the synthesis of pharmaceuticals and functional materials.[5][6]
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocol
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of 2-bromopyridines.[5][7][8]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, XPhos) (1-10 mol%)
-
Base (e.g., NaOtBu, KOtBu, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound, the amine, and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Reaction Conditions
The following table outlines typical conditions for the Buchwald-Hartwig amination of similar bromopyridine substrates.[5][6]
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.0) | Toluene | 100 | 12-24 | 80-95 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 8-16 | 75-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Toluene | 90 | 16-24 | 70-85 |
Experimental Workflows
General Cross-Coupling Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all standard safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols: tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents. Its strategic placement of a bromo group, a fluoro substituent, and a Boc-protected amine allows for sequential and site-selective modifications, making it a valuable intermediate in the construction of complex molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of the final compounds. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in drug discovery.
Physicochemical Properties
| Property | Value |
| CAS Number | 1374651-93-0 |
| Molecular Formula | C₁₀H₁₂BrFN₂O₂ |
| Molecular Weight | 291.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |
Applications in Medicinal Chemistry
The primary application of this compound is as a versatile intermediate in the synthesis of various kinase inhibitors. The 2-bromopyridine moiety is a common scaffold for targeting the ATP-binding site of kinases.
Synthesis of RIPK1 Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation. Inhibitors of RIPK1 are being investigated for the treatment of various inflammatory diseases. This compound serves as a crucial starting material for a class of potent and selective RIPK1 inhibitors.
A notable example is the development of novel RIPK1 inhibitors based on the GSK2656157 scaffold. In this context, the bromine atom of the title compound is displaced via a Suzuki coupling reaction to introduce various aryl or heteroaryl groups. The Boc-protecting group is subsequently removed to allow for further functionalization of the amino group.
| Compound | RIPK1 IC₅₀ (µM) | PERK IC₅₀ (µM) | Selectivity (PERK/RIPK1) |
| UAMC-3861 | 0.02 | >10 | >500 |
Data extracted from a study on novel potent and selective necroptosis inhibitors.[1]
Synthesis of Other Kinase Inhibitors
The versatility of the 2-bromo-5-fluoropyridin-4-amine scaffold, from which the title compound is derived, makes it a valuable precursor for a wide range of kinase inhibitors targeting various kinases involved in oncology and other diseases. The strategic positioning of the functional groups allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is inferred from standard organic synthesis procedures for Boc protection of aminopyridines.
Reaction Scheme:
Materials:
-
2-Bromo-5-fluoropyridin-4-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-bromo-5-fluoropyridin-4-amine (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq).
-
Add a catalytic amount of DMAP (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Expected Yield: 85-95%
Protocol 2: Suzuki Coupling of this compound
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Expected Yield: 60-80%
Protocol 3: Buchwald-Hartwig Amination of this compound
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq) to a dry reaction vessel.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Seal the reaction vessel and heat to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 50-75%
Visualizations
Synthetic Workflow
Caption: Synthetic utility of the title compound.
RIPK1 Signaling Pathway Inhibition
Caption: Inhibition of RIPK1-mediated signaling.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
Introduction
tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is a functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of a bromine atom makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This document provides an overview of potential palladium-catalyzed reactions and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The reactivity of the C-Br bond in this substrate is influenced by the electron-withdrawing fluorine atom and the bulky tert-butoxycarbonyl (Boc) protecting group. These factors may necessitate careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[1] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.
General Reaction Scheme
Caption: Suzuki-Miyaura Coupling Scheme.
Representative Quantitative Data for Suzuki Coupling of Bromo-Heterocycles
The following table summarizes typical conditions and yields for the Suzuki coupling of various bromo-heterocycles with arylboronic acids, which can serve as a guide for optimizing reactions with the target compound.[2][3]
| Entry | Bromo-Heterocycle | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-120 | Good |
| 2 | 2-Amino-5-bromo-4-t-butylthiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-120 | High |
| 3 | 2,4-Dibromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 85-95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[4][5]
General Reaction Scheme
References
Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent protecting group for amines in organic synthesis, valued for its stability under various conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate to yield 2-bromo-5-fluoropyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Chemical Reaction
The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate bond, liberating the free amine, carbon dioxide, and isobutylene.
Caption: General scheme for the deprotection of this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the deprotection of Boc-protected amines using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). These serve as a starting point for the optimization of the deprotection of this compound.
Table 1: Deprotection using Trifluoroacetic Acid (TFA)
| Parameter | Condition | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | [2][3] |
| Solvent | Dichloromethane (DCM) | [2][3] |
| TFA Concentration | 20-50% (v/v) in DCM | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 30 minutes - 4 hours | [2] |
| Typical Yield | >90% (for similar substrates) | [3] |
Table 2: Deprotection using Hydrochloric Acid (HCl)
| Parameter | Condition | Reference |
| Reagent | 4M HCl in 1,4-Dioxane | [4][5] |
| Solvent | 1,4-Dioxane | [4][5] |
| Temperature | Room Temperature | [4][5] |
| Reaction Time | 30 minutes - 2 hours | [4][5] |
| Typical Yield | >95% (for similar substrates) | [4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a standard procedure for the removal of the Boc protecting group using a solution of TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[3]
-
For complete removal of residual TFA, co-evaporate the residue with toluene (2 x 10 mL).
-
Work-up: a. Dissolve the residue in ethyl acetate. b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude 2-bromo-5-fluoropyridin-4-amine. e. Purify the product by column chromatography on silica gel or recrystallization, if necessary.
Caption: Workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method for Boc deprotection using a commercially available solution of HCl in 1,4-dioxane.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous (if dilution is required)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
Work-up: a. Dissolve the resulting hydrochloride salt in water and neutralize with a saturated aqueous solution of NaHCO₃. b. Extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo to yield the free amine. d. Purify as needed.
Caption: Workflow for HCl-mediated Boc deprotection.
Safety Precautions
-
Both TFA and concentrated HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The deprotection reaction generates isobutylene and carbon dioxide gas; ensure the reaction vessel is not sealed.[6]
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with care in a well-ventilated area.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, the concentration of the acid, or gently warming the reaction mixture. For the TFA deprotection, using neat TFA is also an option for stubborn substrates.[7]
-
Side Reactions: The tert-butyl cation generated during the reaction can cause side reactions with nucleophilic functional groups. The use of scavengers such as anisole or thioanisole may be necessary in such cases.[8]
-
Difficult Work-up: If the product amine is water-soluble, extraction can be challenging. In such cases, after evaporation of the reaction mixture, the resulting salt can be purified directly or an alternative work-up using ion-exchange resins can be employed.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable synthesis protocols for tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, a versatile building block in medicinal chemistry. The strategic presence of a bromine atom, a fluorine atom, and a Boc-protected amine on the pyridine ring allows for diverse downstream functionalization, making it a valuable intermediate in the development of novel therapeutics, particularly in the areas of oncology and virology. These protocols are designed to be robust and scalable for drug discovery and development applications.
Introduction
Fluorinated pyridine scaffolds are privileged structures in modern drug discovery. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The title compound, this compound, serves as a key intermediate for the synthesis of a wide array of substituted pyridines. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the Boc-protected amine can be deprotected to allow for amide bond formation or other N-functionalizations. This document outlines a reliable, multi-step synthesis for this compound and its derivatives, suitable for scale-up operations.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from the commercially available 2-bromo-5-fluoropyridin-4-amine. The first step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The resulting intermediate can then be used in various derivatization reactions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki reaction of this compound.
Issue 1: Low or No Product Yield
Low or no yield is a common problem when working with electron-deficient pyridine substrates. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[1]
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Use bulky, electron-rich phosphine ligands such as SPhos or XPhos to shield the palladium center and prevent coordination with the pyridine nitrogen.[1] Consider using a pre-catalyst like XPhos Pd G4. |
| Inefficient Transmetalation | Employ stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate the transfer of the organic group from the boron reagent to the palladium complex.[2] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable than boronic acids, especially in the presence of aqueous bases.[1] |
| Poor Solubility | Select a solvent system in which all reactants are soluble. Common choices include 1,4-dioxane/water or toluene/water mixtures.[2] |
| Inadequate Temperature | Gradually increase the reaction temperature in increments of 10°C, as some reactions may require more thermal energy to proceed efficiently.[1] |
Issue 2: Significant Byproduct Formation
The presence of side products such as homocoupled boronic acid or dehalogenated starting material can complicate purification and reduce the yield of the desired product.
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Dehalogenation of Aryl Bromide | High reaction temperatures, prolonged reaction times, or certain bases acting as hydride donors. | Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. If dehalogenation persists, screen different bases. |
| Boc Group Deprotection | While generally stable, prolonged heating in the presence of a strong base may lead to some deprotection. | Use a milder base such as K₂CO₃ or KF if deprotection is observed. Monitor the reaction progress to minimize reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A1: For challenging substrates like 2-bromopyridines, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended.[1] A combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos is a good starting point. Pre-catalysts such as Pd(dppf)Cl₂ or XPhos Pd G4 can also be very effective.
Q2: Which base should I use for this reaction?
A2: The choice of base is critical for the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[2] It is advisable to screen a few bases to find the optimal one for your specific boronic acid partner.
Q3: What is the optimal solvent system and temperature?
A3: A mixture of an organic solvent and water is typically used to dissolve all reaction components. Common solvent systems include 1,4-dioxane/water (e.g., 4:1 ratio) or toluene/water. The reaction is typically heated to between 80-120 °C.[2][3]
Q4: Can I run this reaction open to the air?
A4: It is highly discouraged to run Suzuki couplings open to the air. The active Pd(0) catalyst is sensitive to oxygen and can be deactivated, leading to lower yields and the formation of homocoupling byproducts.[1] Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial for reproducibility and optimal results.
Q5: My boronic acid is unstable. What can I do?
A5: If you are observing significant protodeboronation (replacement of the boronic acid group with a hydrogen), consider using a more stable boronic acid derivative. Boronic acid pinacol esters or potassium trifluoroborate salts are generally more robust alternatives.[1][4]
Data Presentation
The following tables provide representative data for Suzuki coupling reactions of similar 2-bromopyridine derivatives to guide your optimization efforts.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A reliable pre-catalyst for many Suzuki couplings. |
| XPhos Pd G4 (2-5) | - | High | A highly active pre-catalyst, often effective for challenging substrates. |
Table 2: Effect of Base and Solvent on Yield
| Base (equivalents) | Solvent | Typical Yield Range (%) | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[5] |
| K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | High | Often provides excellent results for challenging couplings.[6] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | High | A strong base that can be very effective, but is more expensive. |
| KF (3) | 1,4-Dioxane | Moderate | A milder base that can be useful if the substrate is base-sensitive.[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a general starting point and may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate and its subsequent reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The most prevalent and effective purification method for products from reactions involving this starting material is flash column chromatography on silica gel. [1]Gradient elution, typically with a mobile phase consisting of ethyl acetate in hexanes, is used to separate the desired product from impurities. [1]For solid products, recrystallization or washing with a suitable solvent can also be effective for removing soluble impurities.
Q2: I am observing multiple spots on my TLC after a Suzuki coupling reaction. What are the likely impurities?
A2: In Suzuki-Miyaura coupling reactions with bromopyridine substrates, several common byproducts can form. These include:
-
Homocoupling products: Your boronic acid or ester reagent coupling with itself. [2][3]* Dehalogenation: Replacement of the bromine atom with a hydrogen, leading to the formation of tert-butyl (5-fluoropyridin-4-yl)carbamate. [2]* Protodeboronation: The boronic acid is hydrolyzed back to its corresponding arene. [2]* Unreacted starting material: Incomplete reaction can leave residual this compound.
These impurities often have different polarities and can typically be separated from the desired product by flash column chromatography.
Q3: My Boc-deprotection reaction is incomplete, or the product is an oil that is difficult to handle. What should I do?
A3: Incomplete Boc deprotection can be caused by insufficient acid strength, steric hindrance, or suboptimal reaction time and temperature. [4]Consider using a stronger acid solution, such as 4M HCl in dioxane or a higher concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). [5] The resulting amine salts (TFA or HCl salts) can sometimes be oily or difficult to crystallize. [5]To obtain a solid product, you can try the following:
-
Salt Trituration: After removing the reaction volatiles, triturate the oily residue with a non-polar solvent like diethyl ether or hexanes to induce precipitation of the salt as a solid.
-
Free-basing: After confirming the completion of the deprotection, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent. After drying and concentrating, the free amine may be a solid or an oil that is more amenable to crystallization.
Q4: My product appears to be unstable on silica gel. Are there alternative purification strategies?
A4: Pyridine-containing compounds can sometimes interact strongly with acidic silica gel, leading to streaking during column chromatography or even decomposition. If you suspect your product is sensitive to silica gel, consider the following:
-
Deactivating the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1%) in the eluent.
-
Using an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Acid-Base Extraction: For basic pyridine products, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes). |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system. |
| Streaking or Tailing of Spots on TLC/Column | The compound is a basic pyridine interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent. |
| Product is Unstable on the Column | The compound is sensitive to the acidic nature of silica gel. | Consider using neutral alumina as the stationary phase or deactivating the silica gel with triethylamine. |
Recrystallization / Washing
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of forming crystals. | The chosen solvent is not optimal; the compound may be too soluble, or the melting point is lower than the solvent's boiling point. | Experiment with different solvent systems. For Boc-protected pyridines, mixtures of ethyl acetate and hexanes, or diethyl ether and hexanes can be effective. |
| Impurities are inhibiting crystallization. | Attempt further purification by column chromatography before recrystallization. | |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low Recovery of Product | The product is too soluble in the chosen solvent. | Use a less polar solvent or a smaller volume of solvent. Ensure the solution is fully cooled before filtering. |
| The product is partially lost during washing. | Wash the filtered crystals with a minimal amount of cold solvent. |
Experimental Protocols & Data
General Aqueous Workup Protocol
A general aqueous workup procedure is often performed after the reaction is complete to remove inorganic salts and water-soluble impurities before further purification.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution (e.g., sodium bicarbonate, ammonium chloride).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM) (2-3 times).
-
Combine the organic extracts.
-
Wash the combined organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Data from Representative Reactions
The following table summarizes purification conditions and reported yields for reactions starting with this compound.
| Reaction Type | Product Description | Purification Method | Eluent System | Yield |
| Carbonylation | Ethyl 4-(tert-butoxycarbonylamino)-5-fluoropicolinate | Filtration through Celite, followed by concentration | Not Applicable (product used directly) | Not specified |
| Suzuki Coupling | tert-butyl (5-fluoro-2-(pyridin-2-yl)pyridin-4-yl)carbamate | Flash column chromatography | 0-100% Ethyl acetate in Hexanes | 71% |
| Amine Synthesis | tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate (synthesis of) | Washing with EtOAc/Hexane | Not Applicable | 70% |
Visualized Workflows
// Solid Path try_wash [label="Try Washing/Trituration\n(e.g., with Hexanes/Ether)"]; wash_ok [label="Is purity sufficient?", shape=diamond, fillcolor="#FBBC05"]; solid_product [label="Purified Solid Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// General Path (Column Chromatography) column [label="Perform Column Chromatography"]; check_tlc [label="Analyze TLC:\n- Good separation?\n- Streaking?"];
// Column Troubleshooting good_sep [label="Good Separation", shape=rectangle, style=rounded, fillcolor="#E6F4EA", color="#34A853"]; poor_sep [label="Poor Separation", shape=rectangle, style=rounded, fillcolor="#FCE8E6", color="#EA4335"]; streaking [label="Streaking/Tailing", shape=rectangle, style=rounded, fillcolor="#FCE8E6", color="#EA4335"];
optimize_eluent [label="Optimize Eluent System"]; add_base [label="Add Base (e.g., Et3N)\nto Eluent"];
start -> is_solid; is_solid -> try_wash [label="Yes"]; is_solid -> column [label="No"]; try_wash -> wash_ok; wash_ok -> solid_product [label="Yes"]; wash_ok -> column [label="No"];
column -> check_tlc; check_tlc -> good_sep; check_tlc -> poor_sep; check_tlc -> streaking;
poor_sep -> optimize_eluent -> column; streaking -> add_base -> column; good_sep -> solid_product; } dot Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Coupling Reactions with tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve yields and overcome common challenges in coupling reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my coupling reaction with this compound?
Low yields with this substrate are often due to a combination of factors related to its specific chemical structure. The primary challenges include:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[1] This is a common issue with 2-halopyridine substrates.
-
Electron-Deficient Ring: The fluorine atom and the pyridine nitrogen make the aromatic ring electron-deficient. This can affect the rate of oxidative addition, a key step in many palladium-catalyzed coupling cycles.
-
Steric Hindrance: The bulky tert-butylcarbamate group can sterically hinder the approach of the catalyst and the coupling partner to the reaction center.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often needs to be specifically tailored for this substrate.[1]
Q2: What are the most suitable types of coupling reactions for this substrate?
Given the structure, palladium-catalyzed cross-coupling reactions are the most common and effective. These include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with boronic acids or esters. This is a versatile method with a broad tolerance for functional groups.[2][3][4]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with amines, amides, or carbamates.[1][5][6] This is particularly relevant if the goal is to replace the bromine with a nitrogen-containing group.
Q3: How do I prevent catalyst deactivation?
Catalyst deactivation, often observed by the formation of palladium black, is a significant issue.[7] To mitigate this:
-
Ligand Selection: Use sterically bulky and electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or SPhos can shield the palladium center and promote the desired catalytic cycle over catalyst decomposition.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[7] Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[1][7]
-
Temperature Control: While heating is often necessary, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[1] It's often better to run the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.
Troubleshooting Guide for Low Yield
If you are experiencing low yields, a systematic approach to troubleshooting is essential. The following guide addresses common problems and suggests solutions.
Problem 1: Reaction Stalls or Does Not Proceed to Completion
This often points to an issue with the catalyst's activity or stability over the course of the reaction.[1][7]
Potential Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Poisoning by Pyridine Nitrogen | Screen sterically bulky biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) which can limit the pyridine's access to the palladium center.[1] |
| Inadequate Inert Atmosphere | Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (argon or nitrogen). Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[1][7] |
| Reagent Insolubility | The starting material or base may not be fully dissolved. Try alternative solvents like 1,4-dioxane or toluene.[1] For highly insoluble components, a more polar solvent like DMF could be tested, but be mindful that it can sometimes interfere with the catalyst. |
| Thermal Decomposition of Catalyst | If palladium black is observed, lower the reaction temperature to 80-90 °C and extend the reaction time.[1] |
Problem 2: Formation of Side Products
The presence of significant side products, such as homocoupling of the coupling partner or protodehalogenation of the starting material, indicates an imbalance in the catalytic cycle.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Base Selection | The choice of base is critical. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[2][4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[5] Screen a variety of bases to find the optimal one for your specific reaction. |
| Suboptimal Ligand-to-Metal Ratio | The ratio of ligand to palladium can influence the catalytic species in solution. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point for many reactions. |
| Presence of Water (for anhydrous reactions) | If the reaction is intended to be anhydrous, ensure all reagents and solvents are scrupulously dried. Conversely, some Suzuki couplings benefit from a small amount of water.[2][3] |
Experimental Protocols
The following are generalized starting protocols for Suzuki and Buchwald-Hartwig reactions with this compound. Optimization will likely be required for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst (mol%) | Pd(dppf)Cl₂ (3) | Pd₂(dba)₃ (2) / SPhos (4) | Pd(PPh₃)₄ (5) |
| Base (equiv.) | K₂CO₃ (2.0) | K₃PO₄ (3.0) | Cs₂CO₃ (2.0) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF |
| Temperature (°C) | 100 | 110 | 90 |
| Time (h) | 16 | 12 | 24 |
Protocol 2: Buchwald-Hartwig Amination
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst (mol%) | Pd₂(dba)₃ (2) | Pd(OAc)₂ (2) | XPhos Pd G3 (3) |
| Ligand (mol%) | XPhos (4) | RuPhos (4) | - |
| Base (equiv.) | NaOtBu (1.5) | LHMDS (1.5) | K₃PO₄ (2.0) |
| Solvent | Toluene | 1,4-Dioxane | Toluene |
| Temperature (°C) | 100 | 90 | 110 |
| Time (h) | 12 | 18 | 12 |
Key Reaction Parameters and Their Relationships
The success of the coupling reaction depends on the interplay of several factors. The following diagram illustrates the logical relationships between these parameters.
References
Technical Support Center: Catalyst Selection for tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. The guidance focuses on overcoming common challenges in palladium-catalyzed cross-coupling reactions to ensure successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?
Low yields or reaction failures with this substrate are common and can often be attributed to its inherent electronic and structural properties. Key factors include:
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst. This coordination can form inactive catalyst species, effectively halting or slowing the catalytic cycle.[1][2]
-
Substrate Reactivity : While the C-Br bond is generally reactive, the electronic nature of the fluorinated and carbamate-substituted pyridine ring can influence the oxidative addition step. The electron-donating carbamate group can decrease the reactivity of the C-Br bond.[1]
-
Inadequate Reaction Conditions : Success with challenging substrates hinges on the careful selection of the catalyst, ligand, base, solvent, and temperature. Suboptimal choices in any of these parameters can lead to poor results.[3]
-
Oxygen Contamination : The active Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of solvents and reagents can lead to catalyst deactivation and the formation of unwanted side products.[3][4]
Q2: What are the most common side reactions, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, reducing yield and complicating purification.
-
Protodeboronation (Suzuki Coupling) : This is the hydrolysis of the boronic acid coupling partner back to its corresponding arene, a common issue with heteroaryl boronic acids, especially in the presence of aqueous bases.[1][5] To minimize this, use more stable boronic esters (e.g., pinacol esters) or conduct the reaction under strictly anhydrous conditions.[1][5]
-
Homocoupling : This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often promoted by the presence of oxygen or if the transmetalation step is slow.[6] Rigorous degassing and ensuring the efficient reduction of Pd(II) precatalysts can help minimize this.[3]
-
Dehalogenation : The replacement of the bromine atom with a hydrogen atom can occur, particularly if hydride sources are present or with prolonged reaction times at high temperatures.[5] Ensure solvents are anhydrous and optimize the reaction time.[5]
Troubleshooting and Optimization Guides
This section provides detailed guidance for specific palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low to No Yield | Inactive Catalyst System : Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] | Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are effective for heteroaryl couplings.[1][4] Consider increasing catalyst loading from 1-2 mol% to 3-5 mol%.[1] |
| Ineffective Base : The base may not be strong enough or soluble enough to facilitate transmetalation. | Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective choices for challenging couplings.[4][5] | |
| Low Reaction Temperature : The oxidative addition to the C-Br bond may be slow at lower temperatures. | Increase the reaction temperature, typically in the range of 80–120 °C.[4] | |
| Significant Protodeboronation | Unstable Boronic Acid : Boronic acids are susceptible to hydrolysis.[5] | Replace the boronic acid with a more stable boronic acid pinacol ester or a trifluoroborate salt.[3][5] Ensure the use of anhydrous solvents and reagents.[1] |
| Homocoupling of Boronic Acid | Oxygen in the System : Residual oxygen can promote homocoupling.[6] | Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4] |
Representative Catalyst Systems and Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range |
| Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 90-110 | 70-95% |
| Pd₂(dba)₃ (2) | XPhos (4-6) | Cs₂CO₃ (2-3) | Toluene | 100-120 | 75-98% |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O | 80-100 | 40-80% |
| PdCl₂(dppf) (3-5) | - | K₂CO₃ (3) | 1,4-Dioxane | 90-110 | 60-90% |
| Note: Yields are representative for similar bromopyridine substrates and require optimization for this specific molecule. |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.[5]
-
Solvent and Catalyst Addition : Under a positive flow of inert gas, add the degassed solvent (e.g., toluene or dioxane). Then, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Reaction : Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[5]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for coupling primary or secondary amines to the pyridine ring, forming a C-N bond.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Conversion | Catalyst Deactivation : The amine substrate or pyridine nitrogen can inhibit the catalyst.[3] | Use bulky, electron-rich phosphine ligands like Xantphos, BINAP, or specific Buchwald ligands (e.g., BrettPhos).[3][7] |
| Base Incompatibility : The base may be too weak or sterically hindered. | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. LHMDS or K₃PO₄ can also be effective.[7][8] | |
| Side Product Formation | Hydrodehalogenation : Reductive removal of bromine. | Ensure the reaction is not overheated, as excessive heat can lead to catalyst decomposition and side reactions.[3] |
| Diarylation (Primary Amines) | Use a ligand system known to favor mono-arylation. The choice of ligand is critical for controlling selectivity.[9] |
Representative Catalyst Systems and Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range |
| Pd₂(dba)₃ (1-3) | Xantphos (2-6) | NaOtBu (1.5-2.5) | Toluene | 80-110 | 70-95% |
| Pd(OAc)₂ (2-4) | BINAP (3-6) | Cs₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | 65-90% |
| [Pd(cinnamyl)Cl]₂ (2) | BrettPhos (4-5) | LHMDS (1.5-2.0) | THF | 60-80 | 75-98% |
| Note: Yields are representative and require optimization. |
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu).[3]
-
Inert Atmosphere : Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen).[3]
-
Reagent Addition : Add a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent (e.g., toluene), followed by the amine (1.2-1.5 equiv.).
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[10]
-
Monitoring : Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up : Once complete, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. Dry the organic layer and concentrate under reduced pressure.[10]
-
Purification : Purify the crude product by flash column chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
This reaction couples terminal alkynes with the bromopyridine substrate, typically using a dual palladium-copper catalyst system.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Catalyst System Ineffective : Standard conditions may not be optimal for this substrate.[11] | Screen different palladium sources (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and ensure the quality of the copper(I) co-catalyst (e.g., CuI).[12] |
| Base/Solvent Issues : The amine base may also act as the solvent. | A common base/solvent is diisopropylamine or triethylamine.[12] Ensure it is anhydrous. A co-solvent like THF or DMF can be used. | |
| Glaser Homocoupling | Oxidative Coupling of Alkyne : The terminal alkyne couples with itself. | This is a common side reaction. Ensure the reaction is strictly anaerobic. Copper-free Sonogashira conditions can sometimes mitigate this issue.[13] |
Representative Catalyst Systems and Conditions
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-3) | Diisopropylamine | THF | 25-60 | 60-90% |
| Pd(PPh₃)₄ (3-5) | CuI (2-4) | Triethylamine | DMF | 50-80 | 65-95% |
| Note: Yields are representative and require optimization. |
Generalized Experimental Protocol: Sonogashira Coupling
-
Reaction Setup : To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper co-catalyst (e.g., CuI) under an inert atmosphere.[12]
-
Reagent Addition : Add the amine base (e.g., diisopropylamine, ~7.0 equiv.), followed by the dropwise addition of the terminal alkyne (1.1-1.2 equiv.).[12]
-
Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-12 hours.
-
Monitoring : Monitor progress by TLC or LC-MS.
-
Work-up : Upon completion, dilute the mixture with an ether-type solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine, dry over Na₂SO₄, and concentrate in vacuo.[12]
-
Purification : Purify the residue by flash column chromatography.
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Overcoming steric hindrance with tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. The information is designed to help overcome common challenges, particularly those related to steric hindrance in cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Low or no yield in Suzuki-Miyaura coupling reactions involving this compound is a common issue. The electron-deficient nature of the pyridine ring, coupled with potential coordination of the pyridine nitrogen to the palladium catalyst, can inhibit the catalytic cycle. The bulky tert-butoxycarbonyl (Boc) protecting group and the substituent at the 5-position can also introduce steric challenges.
Possible Causes and Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species.
-
Solution: Employ bulky, electron-rich phosphine ligands that sterically shield the palladium center and promote the desired catalytic activity. A screening of ligands is highly recommended.
-
-
Inefficient Oxidative Addition: Steric hindrance from the Boc-carbamate group and the adjacent fluorine atom can impede the initial oxidative addition of the palladium catalyst to the C-Br bond.
-
Solution: Increase the reaction temperature cautiously (e.g., to 100-120°C) to provide sufficient energy to overcome the activation barrier. The use of more reactive palladium pre-catalysts can also be beneficial.
-
-
Suboptimal Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered and electron-deficient substrates.
-
Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands.
-
-
Inappropriate Base Selection: The choice of base is critical for the efficiency of the transmetalation step.
-
Solution: An inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. The base should be finely powdered to ensure maximum surface area.
-
-
Poor Solubility: Inadequate solubility of starting materials or catalyst can lead to a sluggish or incomplete reaction.
-
Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. If solubility is an issue, consider using a more polar aprotic solvent like DMF, but be mindful of potential side reactions at high temperatures.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective Pd(0) or Pd(II) precursors. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective bases for challenging Suzuki couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Common solvent systems that facilitate dissolution of both organic and inorganic reagents. |
| Temperature | 90-110 °C | Higher temperatures are often required to overcome the activation energy barrier. |
Issue 2: Challenges in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of this compound can be challenging due to catalyst inhibition by the pyridine nitrogen and steric hindrance around the reaction site.
Possible Causes and Solutions:
-
Catalyst Poisoning: The pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity.[1]
-
Solution: Utilize sterically hindered, electron-rich phosphine ligands to create a coordinatively saturated environment around the palladium, physically blocking the pyridine nitrogen.[1]
-
-
Steric Hindrance: The bulky Boc group and the fluorine atom can hinder the approach of the amine nucleophile and the subsequent reductive elimination step.
-
Solution: Employing ligands specifically designed for sterically demanding substrates is crucial. Additionally, a strong, non-nucleophilic base is required to facilitate the deprotonation of the amine-palladium complex.
-
-
Incorrect Base Selection: A base that is too weak may not effectively deprotonate the coordinated amine, while an overly strong base might lead to undesired side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases that are effective in these couplings.
-
Table 2: Recommended Ligands for Buchwald-Hartwig Amination
| Ligand | Class | Key Features |
| XPhos | Biaryl Monophosphine | A general and highly effective ligand for a wide range of C-N cross-coupling reactions. |
| RuPhos | Biaryl Monophosphine | Particularly effective for coupling with sterically hindered primary and secondary amines.[2] |
| BrettPhos | Biaryl Monophosphine | Designed for reactions involving primary amines and can show selectivity for primary over secondary amines.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in these reactions?
A1: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine at the 4-position of the pyridine ring. This prevents the amine from interfering with the cross-coupling reaction at the 2-position. However, its bulkiness can contribute to steric hindrance around the reaction center.
Q2: Can the Boc group be cleaved under the reaction conditions?
A2: Typically, the Boc group is stable under the basic conditions of Suzuki-Miyaura and Buchwald-Hartwig reactions. However, prolonged heating at very high temperatures in the presence of certain reagents could potentially lead to partial deprotection. It is always advisable to monitor the reaction for the formation of the deprotected product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended.
Q4: What should I do if I observe the formation of significant byproducts?
A4: The formation of byproducts such as homocoupling of the boronic acid (in Suzuki reactions) or debromination of the starting material can occur. Homocoupling is often a result of oxygen in the reaction mixture, so ensure thorough degassing of solvents and use of an inert atmosphere. Debromination can be minimized by careful selection of the catalyst and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a rigorously inert atmosphere, add to a dry reaction vessel the this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
References
Preventing debromination of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
Welcome to the technical support center for tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent the undesired debromination of this compound during experimental procedures.
Troubleshooting Guide
Unwanted debromination of this compound is a common challenge that can lead to reduced yields and impurities. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
-
Question: I am observing a significant amount of the debrominated byproduct, tert-butyl 5-fluoropyridin-4-ylcarbamate, in my cross-coupling reaction. What are the likely causes and how can I minimize this side reaction?
-
Answer: Debromination, or hydrodehalogenation, in palladium-catalyzed reactions is often caused by the formation of palladium-hydride species that reductively cleave the carbon-bromine bond.[1][2][3][4] Several factors can contribute to this:
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Choice of Base: Strong bases, particularly alkoxides, can promote the formation of hydride species.[1] Switching to a milder base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly effective first step to minimize debromination.[1]
-
Reaction Temperature: Higher temperatures can increase the rate of debromination.[2][3] Lowering the reaction temperature may improve selectivity by disfavoring the debromination pathway.
-
Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Electron-rich and sterically hindered ligands like SPhos and XPhos can promote the desired cross-coupling over hydrodehalogenation.[5]
-
Solvent: The reaction solvent can influence the extent of debromination. In some cases, solvents like dioxane and DMF may lead to more dehalogenation compared to toluene.[4]
-
Issue 2: Debromination during other synthetic transformations
-
Question: I am not performing a cross-coupling reaction, but I am still observing debromination. What other conditions can cause this?
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Answer: Besides palladium-catalyzed reactions, other conditions can lead to the cleavage of the C-Br bond:
-
Reductive Conditions: The presence of reducing agents, even if unintentional, can cause debromination.[4] Catalytic hydrogenation, for instance, is a known method for removing bromo groups from aromatic rings.[6][7]
-
Strongly Basic or Acidic Conditions: While the tert-butyl carbamate (Boc) protecting group is generally stable to bases, harsh basic or acidic conditions, especially at elevated temperatures, could potentially affect the stability of the entire molecule.[8][9] The Boc group itself is labile to strong acids like trifluoroacetic acid (TFA).[10][11]
-
Photochemical Decomposition: Some aryl bromides are sensitive to light and can undergo photochemical debromination.[4] It is good practice to protect the reaction from light, especially if unexpected side products are observed.
-
Frequently Asked Questions (FAQs)
-
Q1: How stable is the tert-butyl carbamate (Boc) protecting group on this molecule?
-
A1: The Boc group is generally stable under neutral and basic conditions. It is, however, sensitive to strong acids and will be cleaved by reagents such as trifluoroacetic acid (TFA) or strong mineral acids.[8][9][10][11][12] Care should be taken during acidic workups or purification steps like silica gel chromatography where the silica can be slightly acidic.
-
-
Q2: Can the fluorine atom influence the debromination reaction?
-
A2: The electron-withdrawing nature of the fluorine atom can influence the electronics of the pyridine ring, potentially making the C-Br bond more susceptible to certain reactions. However, the primary factors driving debromination in cross-coupling reactions are typically related to the catalytic cycle and reaction conditions.
-
-
Q3: Are there any specific palladium catalysts and ligands recommended to avoid debromination with this substrate?
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A3: While specific optimization is always necessary, catalyst systems known for their high activity and ability to suppress hydrodehalogenation are recommended. These often include pre-formed Pd(0) sources or Pd(II) precursors with bulky, electron-rich phosphine ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos.[5]
-
-
Q4: How can I monitor the reaction for the formation of the debrominated byproduct?
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A4: The most effective way to monitor the reaction is by using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). Co-spotting your reaction mixture with a known standard of the debrominated product on a TLC plate can be a quick and easy way to check for its formation.
-
Data Presentation
The following table summarizes recommended starting conditions for a Suzuki-Miyaura cross-coupling reaction with this compound to minimize debromination.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote reductive elimination and suppress debromination.[5] |
| Base | K₃PO₄ or K₂CO₃ | Milder bases that are less prone to generating hydride species.[1] |
| Solvent | Toluene or 1,4-Dioxane (degassed) | Less polar aprotic solvents can be beneficial.[4] |
| Temperature | 80-100 °C | Lower temperatures can disfavor the debromination side reaction.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
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Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Debromination in Palladium-Catalyzed Cross-Coupling
A logical workflow for troubleshooting debromination.
Diagram 2: Key Factors Influencing Debromination
Key experimental factors that can influence the extent of debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Stability of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. The information is designed to address common challenges encountered during synthetic transformations involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule has two primary sites for synthetic modification: the carbon-bromine bond at the 2-position of the pyridine ring, which is susceptible to palladium-catalyzed cross-coupling reactions, and the Boc-protected amine, which can be deprotected under acidic conditions.
Q2: How stable is the Boc (tert-butyloxycarbonyl) protecting group on this molecule?
A2: The Boc group is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1][2][3] However, it is sensitive to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which will lead to its removal.[4][5][6] High temperatures may also lead to thermal decomposition of the Boc group.[7]
Q3: What are the common challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A3: A primary challenge with 2-bromopyridine derivatives is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit its activity and lead to low yields.[8][9] Careful selection of ligands and reaction conditions is crucial to mitigate this effect.
Q4: Can the fluorine substituent be displaced during reactions?
A4: The fluorine at the 5-position is generally stable to the conditions typically employed for cross-coupling at the 2-position. The C-F bond is significantly stronger than the C-Br bond, making the latter the preferential site for oxidative addition in palladium catalysis. However, under harsh nucleophilic aromatic substitution conditions, displacement of the fluorine could be possible, though less common.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Low or No Product Yield
Low or no yield in cross-coupling reactions is a common issue when working with 2-bromopyridine substrates.[9]
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning/Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its function.[8] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center. Consider using pre-formed palladium catalysts or air-stable precatalysts.[10][11] Ensure rigorous degassing of solvents and use of an inert atmosphere to prevent catalyst oxidation.[9] |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[9] Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[8] Optimize the reaction temperature; while heating is often necessary (80-110 °C), excessive heat can lead to catalyst decomposition.[8] |
| Poor Substrate Quality | Impurities in the starting materials or reagents can negatively impact the reaction. Ensure the purity of this compound and the coupling partner. |
Issue: Significant Side Product Formation
| Side Product | Potential Cause & Solution |
| Dehalogenation | The 2-bromo-5-fluoropyridine core is reduced, replacing the bromine with a hydrogen. This can be caused by certain phosphine ligands and bases at elevated temperatures. Solution: Use a milder base, lower the reaction temperature, or screen different ligands.[9] |
| Homocoupling | The boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig) couples with itself. This is often promoted by the presence of oxygen or an excess of the palladium catalyst. Solution: Ensure thorough degassing of the reaction mixture.[9] |
| Boc Deprotection | Trace amounts of acid or high reaction temperatures can lead to the removal of the Boc group. Solution: Ensure the reaction is not acidic and consider if a lower reaction temperature can be used. If deprotection is unavoidable, it may be necessary to re-protect the amine after the coupling step. |
Boc Group Deprotection
Issue: Incomplete Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid | The acid may be consumed by the basic pyridine nitrogen. Use a stoichiometric excess of a strong acid like TFA or HCl. |
| Reaction Time/Temperature | The deprotection may be slow at room temperature. Gently warm the reaction mixture or increase the reaction time. |
Issue: Formation of Side Products
| Side Product | Potential Cause & Solution |
| Alkylation of Product | The intermediate tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on the molecule or in the reaction mixture.[4] Solution: Use a scavenger such as anisole or thioanisole to trap the tert-butyl cation. |
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel and cycle between vacuum and an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a representative protocol and may require optimization for specific substrates.[8]
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the vessel and cycle between vacuum and an inert atmosphere three times.
-
Add an anhydrous, degassed solvent (e.g., toluene).
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Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
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Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflows for Suzuki and Buchwald-Hartwig reactions.
Caption: Stability and reactivity pathways.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Reactions with tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate*. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
Troubleshooting Guides
This section addresses common problems encountered during the work-up of reactions involving this compound, such as Suzuki and Buchwald-Hartwig cross-coupling reactions.
Issue 1: Formation of a Persistent Emulsion During Aqueous Work-up
Q: I am observing a stable emulsion at the interface of the organic and aqueous layers during extraction, making phase separation difficult. What can I do to resolve this?
A: Emulsion formation is a common issue when working with pyridine-containing compounds due to their amphiphilic nature. Here are several strategies to break the emulsion:
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Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
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Change in pH: Carefully adjust the pH of the aqueous layer. If the reaction was conducted under basic conditions, a mild acidification might help, and vice-versa. Be cautious as significant pH changes could affect the stability of your product and the Boc protecting group.
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Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can help to break up the emulsion by passing it through a porous medium.
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Solvent Evaporation and Re-dissolution: If the emulsion persists, it may be beneficial to evaporate the organic solvent, and then re-dissolve the residue in a different extraction solvent before attempting the aqueous wash again.
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Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Issue 2: Difficulty in Removing Palladium Catalyst Residues from the Product
Q: My final product is contaminated with residual palladium catalyst, which is difficult to remove by standard chromatography. How can I effectively remove it?
A: The nitrogen atom in the pyridine ring can coordinate with palladium, making it more soluble in the organic phase and difficult to remove.[1][2] Here are several methods for palladium removal:
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Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove insoluble palladium species.[3][4][5]
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Use of Palladium Scavengers: Treat the reaction mixture with a solid-supported scavenger that has a high affinity for palladium. Thiol-based scavengers are often effective.[1][2][3] The scavenger can then be easily removed by filtration.
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Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium thiosulfate can help to extract soluble palladium salts.[6]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the palladium catalyst. However, be aware that the product might also be adsorbed, so this method may require optimization to avoid significant product loss.[2][3]
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Crystallization: Purifying the product by crystallization can be an effective way to leave palladium impurities in the mother liquor.[3]
Issue 3: Partial or Complete Loss of the tert-Butoxycarbonyl (Boc) Protecting Group
Q: I am observing the deprotected amine byproduct in my reaction mixture after work-up. What could be causing the loss of the Boc group and how can I prevent it?
A: The Boc group is known to be labile under acidic conditions.[7][8] Even mild acidic conditions during the work-up can lead to its cleavage.
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Avoid Acidic Washes: Do not use acidic aqueous solutions (e.g., HCl) during the work-up if the Boc-protected amine is the desired product.
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Use of Mild Bases for Neutralization: If the reaction is performed under acidic conditions and needs to be neutralized, use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Temperature Control: Perform the work-up at room temperature or below, as elevated temperatures can sometimes promote the cleavage of the Boc group, especially in the presence of protic sources.
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Stability Under Basic Conditions: The Boc group is generally stable under basic conditions, so work-ups involving bases like sodium hydroxide or potassium carbonate are usually safe for the protecting group.[8]
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a Suzuki coupling reaction with this compound?
A1: A general work-up procedure for a Suzuki coupling reaction would be as follows (note: this is a general guideline and may need to be optimized for your specific reaction):
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Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove inorganic salts and water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or crystallization.[9]
Q2: What is a recommended work-up procedure for a Buchwald-Hartwig amination reaction?
A2: For a Buchwald-Hartwig amination, the following work-up procedure can be used as a starting point:
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Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite® to remove the insoluble base and palladium black.[10]
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Washing: Wash the filtrate with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography.[10]
Q3: What are the expected byproducts in reactions involving this compound?
A3: Besides the desired product, several byproducts might be observed:
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Homocoupling Product: Formation of a biaryl product from the coupling of two molecules of the boronic acid reagent in a Suzuki reaction.
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Dehalogenated Starting Material: Reduction of the bromo-substituent on the pyridine ring.[6]
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Boc-Deprotected Product: As discussed in the troubleshooting section, the loss of the Boc protecting group can occur during work-up.
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Hydrolysis of Boronic Acid: In Suzuki reactions, the boronic acid can undergo protodeboronation, leading to the formation of the corresponding arene.[6]
Quantitative Data
The following table summarizes representative yields for Suzuki and Buchwald-Hartwig reactions involving substrates similar to this compound. Please note that actual yields will depend on the specific reaction conditions and coupling partners.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 70-90 | [11] |
| Buchwald-Hartwig | Primary Amine | BrettPhos Pd G3 | NaOtBu | Toluene | 110 | 12 | 65-85 | [10][12] |
| Suzuki Coupling | Hetarylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 60-80 | [13] |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Suzuki Coupling Reaction
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Reaction Quenching: After cooling the reaction mixture to room temperature, add 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
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Washing: Combine the organic layers and wash with 20 mL of brine.
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Drying: Dry the organic layer over anhydrous Na₂SO₄.
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Solvent Removal: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: General Work-up Procedure for a Buchwald-Hartwig Amination
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Filtration: After cooling the reaction mixture to room temperature, dilute with 30 mL of toluene and filter through a 1 cm pad of Celite® in a sintered glass funnel. Wash the filter cake with an additional 10 mL of toluene.
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Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
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Drying: Dry the organic layer over anhydrous MgSO₄.
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Solvent Removal: Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the work-up and purification of a cross-coupling reaction.
Caption: Decision-making workflow for troubleshooting palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Reactivity Analysis: Tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate in Cross-Coupling Reactions
A detailed guide for researchers, scientists, and drug development professionals on the reactivity of tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate in comparison to other halopyridines, supported by experimental data and detailed protocols for palladium-catalyzed cross-coupling reactions.
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with halogenated pyridines serving as versatile building blocks. Among these, this compound has emerged as a key intermediate in the synthesis of various kinase inhibitors and other pharmaceutically active compounds. This guide provides an objective comparison of its reactivity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions against other relevant halopyridines.
Theoretical Background: Understanding Halopyridine Reactivity
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl >> C-F. This trend is inversely correlated with the bond dissociation energy, where weaker bonds facilitate the rate-determining oxidative addition step to the palladium(0) catalyst. Consequently, bromo-pyridines are typically more reactive than their chloro- counterparts, often requiring milder reaction conditions and achieving higher yields in shorter reaction times.
The electronic environment of the pyridine ring further modulates this reactivity. Electron-withdrawing groups, such as the fluorine atom at the 5-position in the title compound, can increase the electrophilicity of the C-Br bond, potentially enhancing its reactivity towards oxidative addition. Conversely, the electron-donating nature of the tert-butylcarbamate group at the 4-position may have a counteracting effect.
Comparative Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the performance of this compound in comparison with other halopyridines in this reaction.
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Arylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 / 6-18 | ~70-85 (estimated) |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / specified | High |
| 2-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / longer time | Moderate to High |
| 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃/K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 / 12-24 | 70-85 |
| 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 / 12-24 | 80-95 |
Note: Data for this compound is extrapolated from reactions with the structurally similar 1-(2-bromo-5-fluoropyridin-4-yl)ethanone, as direct comparative studies are not extensively documented.[1]
Comparative Data in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The reactivity difference between bromo- and chloropyridines is also significant in this transformation.
| Halopyridine Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Various Amines | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene/THF | 80-110 / specified | High (expected) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / specified | High |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 / longer time | Moderate to High |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | Toluene/THF | RT-80 / 16 | 83 |
Note: Expected yields for this compound are based on the high reactivity of similar 2-bromopyridines in Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 1,4-Dioxane/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (6-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) or a palladium precatalyst.
-
Base (e.g., LiHMDS, NaOtBu, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand (if applicable), and base to an oven-dried reaction vessel.
-
Add the halopyridine and the anhydrous solvent.
-
Add the amine via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflows
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Based on the fundamental principles of C-X bond reactivity, it is expected to exhibit superior performance compared to its 2-chloro analogs, allowing for milder reaction conditions and potentially higher yields. The electron-withdrawing fluorine at the 5-position likely enhances the reactivity of the C-Br bond, making it an excellent substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions. The provided protocols offer a solid starting point for the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest to the drug discovery and development community.
References
A Comparative Guide to Catalysts for the Functionalization of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyridines is a cornerstone in the synthesis of novel compounds for pharmaceutical and agrochemical applications. tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is a valuable building block, offering a reactive handle for cross-coupling reactions at the bromine-bearing carbon. The choice of catalyst is critical for achieving high yields and reaction efficiency. This guide provides a comparative overview of common palladium-based catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Important Note on Data: Publicly available experimental data for the direct coupling of this compound is limited. Therefore, this guide presents a comparison based on structurally and electronically similar substrates, primarily 1-(2-bromo-5-fluoropyridin-4-yl)ethanone for Suzuki coupling and general 2-bromopyridines for Buchwald-Hartwig amination. Researchers should consider that the N-Boc protected amino group may influence reactivity and catalyst performance.
Comparative Performance of Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The performance of several common palladium catalysts for the coupling of a substrate analogous to the topic of interest with arylboronic acids is summarized below.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridine Derivatives
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Catalyst System 1 | 2-5 | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-85 |
| Catalyst System 2 | 1-3 | Palladium(II) Acetate [Pd(OAc)₂] with SPhos | K₃PO₄ | Toluene or 1,4-Dioxane | 100-110 | 4-12 | 80-95 |
| Catalyst System 3 | 2-5 | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | K₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | 8-16 | 75-90 |
Data is extrapolated from studies on structurally similar compounds like 1-(2-bromo-5-fluoropyridin-4-yl)ethanone and other functionalized 2-bromopyridines.[1]
Catalyst System Analysis:
-
Pd(PPh₃)₄ is a cost-effective and reliable choice for many standard Suzuki couplings, though it may necessitate longer reaction times and higher temperatures.[1]
-
The combination of Pd(OAc)₂ with a biarylphosphine ligand like SPhos often leads to higher yields in shorter reaction times, especially for more challenging substrates.[1]
-
Pd(dppf)Cl₂ is a robust and versatile catalyst that performs well with a wide range of substrates.[1]
Comparative Performance of Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The following table outlines representative catalyst systems for the amination of 2-bromopyridines.
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Catalyst System A | 1-2 | Palladium(II) Acetate [Pd(OAc)₂] with Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 85-98 |
| Catalyst System B | 1-2 | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with XPhos | NaOtBu | Toluene | 80-110 | High |
| Catalyst System C | 1-3 | Palladium(II) Acetate [Pd(OAc)₂] with P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 80-95 |
Data is based on general protocols for the Buchwald-Hartwig amination of 2-bromopyridines.[2][3]
Catalyst System Analysis:
-
The Pd(OAc)₂/Xantphos system is effective for a broad range of amines and offers good functional group tolerance.
-
The Pd₂(dba)₃/XPhos combination is a highly active and robust system, often providing excellent yields for a wide variety of amine coupling partners.[2]
-
The use of Pd(OAc)₂ with the bulky, electron-rich P(t-Bu)₃ ligand is another effective system for the amination of 2-bromopyridines.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane and water solvent mixture.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the palladium precursor, phosphine ligand, and base to an oven-dried sealed tube.
-
Add this compound and the amine to the tube.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling reactions described.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
References
Spectroscopic Validation of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated pyridines are indispensable building blocks. Their unique electronic properties can significantly enhance the pharmacological profiles of drug candidates. Among these, tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate and its derivatives are of particular interest due to their potential for facile subsequent chemical modifications. The robust and unambiguous spectroscopic validation of these intermediates is paramount to ensure the integrity and success of the drug discovery pipeline.
This guide provides a comparative analysis of the spectroscopic data for key constitutional isomers of this compound, namely tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate and tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate. The presented data, summarized in clear tabular format, alongside detailed experimental protocols, serves as a valuable resource for researchers in the synthesis and characterization of these and related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for two alternative derivatives of this compound. This data is essential for the unambiguous identification and quality control of these important synthetic intermediates.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| tert-Butyl (2-bromo-3-fluoropyridin-4-yl)carbamate | Due to the complexity of predicting exact chemical shifts for this specific isomer without experimental data, typical ranges for key protons are provided: Aromatic Protons (pyridyl): 7.0-8.5 ppm; NH Proton (carbamate): 6.5-9.5 ppm (broad singlet); tert-Butyl Protons: ~1.5 ppm (singlet, 9H). |
| tert-Butyl 2-chloro-5-fluoropyridin-4-ylcarbamate | Specific experimental data is not readily available in the public domain. Predicted shifts would be in similar ranges to the bromo-analogue, with minor variations due to the different electronic effects of chlorine versus bromine. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| tert-Butyl (2-bromo-3-fluoropyridin-4-yl)carbamate | Predicted ranges: Aromatic Carbons (pyridyl): 110-160 ppm; Carbonyl Carbon (carbamate): 150-155 ppm; Quaternary Carbon (tert-butyl): ~80 ppm; Methyl Carbons (tert-butyl): ~28 ppm. |
| tert-Butyl 2-chloro-5-fluoropyridin-4-ylcarbamate | Predicted ranges would be similar to its bromo-counterpart, with slight shifts attributable to the differing electronegativity of the halogen substituent. |
Table 3: FT-IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| tert-Butyl (2-bromo-3-fluoropyridin-4-yl)carbamate | N-H Stretch (carbamate): ~3400-3200 cm⁻¹; C-H Stretch (aliphatic): ~2980-2870 cm⁻¹; C=O Stretch (carbamate): ~1725-1700 cm⁻¹; C-N Stretch & N-H Bend: ~1550-1500 cm⁻¹; C-F Stretch: ~1250-1000 cm⁻¹. |
| tert-Butyl 2-chloro-5-fluoropyridin-4-ylcarbamate | The FT-IR spectrum is expected to be very similar to the bromo-derivative, with characteristic peaks for the N-H, C-H, and C=O stretching frequencies of the Boc-protecting group and C-F stretching of the fluoropyridine ring. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| tert-Butyl (2-bromo-3-fluoropyridin-4-yl)carbamate[1] | C₁₀H₁₂BrFN₂O₂ | 291.12 | Predicted [M+H]⁺: 291.0139, [M+Na]⁺: 312.9958. A characteristic fragmentation would be the loss of the tert-butyl group (-57) or isobutylene (-56).[1] |
| tert-Butyl 2-chloro-5-fluoropyridin-4-ylcarbamate[2] | C₁₀H₁₂ClFN₂O₂ | 246.66 | Predicted [M+H]⁺: 247.06. Similar to the bromo analog, fragmentation would likely involve the loss of the tert-butyl group. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: A standard proton experiment is typically sufficient. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 16-64), and a relaxation delay of 1-2 seconds.
-
Referencing: The residual solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument (observe frequency of ~100 MHz).
-
Parameters: A proton-decoupled carbon experiment (e.g., zgpg30) is standard. A wider spectral width is required (e.g., 0 to 180 ppm). A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Referencing: The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.
-
Data Acquisition:
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to confirm the elemental composition from the accurate mass measurement.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized compound such as a this compound derivative.
Caption: Workflow for Spectroscopic Validation.
References
A Comparative Guide to the Synthesis and Structural Features of Substituted Pyridinyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes and structural characteristics of tert-butyl-protected pyridinyl carbamates and related derivatives. While the specific X-ray crystal structure for tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is not publicly available, this document leverages data from analogous structures to offer insights into the molecular conformations and intermolecular interactions that can be expected for this class of compounds. The information presented is intended to support researchers in the design and synthesis of novel substituted pyridine derivatives for applications in drug discovery and materials science.
I. Comparison of Synthetic Methodologies
The synthesis of substituted pyridinyl carbamates and their precursors often involves standard organic reactions such as nucleophilic substitution, acylation, and cross-coupling reactions. The choice of synthetic route can significantly impact yield, purity, and scalability. Below is a comparison of different approaches reported for related structures.
Table 1: Comparison of Synthetic Protocols for Substituted Carbamates
| Product | Starting Materials | Reagents & Conditions | Yield | Reference |
| tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate | 4-florobenzoic acid, tert-butyl 2-amino phenylcarbamate | EDCI, HOBt, DIPEA, Petroleum ether/ethyl acetate | 74% | [1] |
| tert-Butyl 2-(2-bromoacetamido)phenylcarbamate | 2-bromoacetic acid, tert-butyl 2-amino phenylcarbamate | EDCI, HOBt, DIPEA, Petroleum ether/ethyl acetate | 75.7% | [1] |
| tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | tert-butyl bis(4-bromophenyl)carbamate, (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄, 2M K₂CO₃, Toluene, Reflux | 73% | [2] |
| tert-Butyl N-(2-bromoethyl)carbamate | 2-Bromoethylamine hydrobromide, di-tert-butyl dicarbonate | Sodium carbonate, Dioxane-water | 82% | [3] |
II. Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following protocols are based on reported syntheses of related carbamate derivatives.
Synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate [1]
-
To a solution of 4-florobenzoic acid (1.07 mmol, 1 eq), add DIPEA (1.605 mmol, 1.5 eq), tert-butyl 2-amino phenylcarbamate (1.177 mmol, 1.1 eq), EDCI (1.605 mmol, 1.5 eq), and HOBt (1.605 mmol, 1.5 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (80:20, v/v) to obtain the product as a white solid.
Synthesis of tert-Butyl N-(2-bromoethyl)carbamate [3]
-
Add 2-Bromoethylamine hydrobromide (5 g) to a dispersion of sodium carbonate (2.6 g) in 49 ml of a dioxane-water mixture (2:1).
-
Stir the mixture at 0°C for 15 minutes.
-
Add di-tert-butyl dicarbonate (5.4 g) and continue stirring at 0°C for 1 hour.
-
Allow the reaction to proceed at 20-25°C for 12 hours.
-
Evaporate the solvent under reduced pressure.
-
Add 65 ml of water to the residue and extract with 80 ml of ether.
-
Concentrate the extract to yield the product as an oily substance.
III. Structural Analysis and Supramolecular Chemistry
The crystal structures of related pyridinyl and phenyl carbamates reveal common hydrogen bonding motifs and packing arrangements that are likely relevant to this compound.
In the crystal structures of o-tolyl N-(pyridin-3-yl)carbamate and 2-bromo-phenyl N-(pyridin-3-yl)carbamate monohydrates, the primary aggregation is driven by cyclic amide-water-pyridine hydrogen bonding, forming dimers.[4] These dimers further assemble into two-dimensional planar sheets through water-carbonyl interactions.[4] Similarly, in the crystal structure of tert-butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, creating two-dimensional networks.[5]
For fluorinated pyridine derivatives, such as N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, the crystal packing is influenced by weak π–π interactions between the pyridine rings.[6]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and structural analysis of a novel substituted pyridinyl carbamate.
Caption: A generalized workflow for the synthesis and structural characterization of substituted pyridinyl carbamates.
Signaling Pathway Analogy for Structure-Function Relationship
While not a biological signaling pathway, the following diagram illustrates the logical flow from molecular structure to macroscopic properties, which is a core concept in drug development and materials science.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 4. Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromo-phenyl N-(pyridin-3-yl)carbamate monohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Biological Activity Data Found for Derivatives of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
A comprehensive review of scientific literature and patent databases reveals no specific publicly available information on the biological activity of compounds directly derived from tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate. While this compound is commercially available and likely utilized as a chemical intermediate in organic synthesis, there are no published studies detailing the synthesis of specific biologically active molecules from this precursor, nor any associated experimental data, protocols, or elucidated signaling pathways.
Extensive searches were conducted to identify any research that utilized this compound as a starting material for the development of novel compounds with reported biological effects. These inquiries, encompassing various search terms and strategies, failed to yield any relevant publications.
While the broader class of substituted pyridine derivatives has been extensively investigated and shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, these findings are not directly applicable to derivatives of the specific compound . Without concrete examples of compounds synthesized from this compound and their subsequent biological evaluation, it is not possible to construct a comparison guide as requested.
Therefore, the creation of data tables summarizing quantitative biological data, detailed experimental protocols, and diagrams of signaling pathways for derivatives of this compound cannot be fulfilled at this time due to the absence of the necessary source information in the public domain.
Researchers and drug development professionals interested in the potential of this chemical scaffold may need to undertake exploratory synthesis and biological screening to determine if its derivatives possess any significant therapeutic properties. At present, it remains an unexplored area of medicinal chemistry.
A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Derivatives as Kinase Inhibitors
Introduction:
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminopyridine derivatives, a prominent class of kinase inhibitors. While direct SAR studies on the chemical intermediate, tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, are not available, this compound serves as a valuable building block for the synthesis of these biologically active molecules. The abnormal activation of kinases, such as Janus kinase 2 (JAK2), is a known driver in the progression of various diseases, including myeloproliferative neoplasms (MPNs).[1][2] This guide will focus on 2-aminopyridine derivatives as potent and selective JAK2 inhibitors, comparing their activity with alternative scaffolds and providing detailed experimental protocols for their synthesis.
I. Comparative Analysis of Kinase Inhibitor Scaffolds
The 2-aminopyridine scaffold has been extensively explored for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a privileged structure in medicinal chemistry.[3] However, to provide a comprehensive overview, it is essential to compare its performance with alternative heterocyclic systems targeting the same kinase.
Data Presentation: Inhibitory Activity of Different Scaffolds against JAK2
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from different scaffolds against JAK2. Lower IC50 values indicate higher potency.
| Scaffold | Representative Compound | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| 2-Aminopyridine | Compound 21b | JAK2 | 9 | High selectivity over JAK1 and JAK3 | [1][4] |
| 2-Aminopyridine | Compound 16m-(R) | JAK2 | 3 | 85-fold and 76-fold selectivity over JAK1 and JAK3, respectively | [3] |
| Thiazolo[5,4-b]pyridine | HG7-150-01 Analog | JAK2 | Sub-micromolar | Selective for JAK2 | [1] |
| Pyrrolopyridine | Compound 3 | JAK2 | Potent (cellular activity in SET-2 cells) | Good kinome selectivity | [5] |
| Aminopyrimidine | Pacritinib | JAK2 | - | Forms two bonds with the hinge region | [6] |
Structure-Activity Relationship of 2-Aminopyridine Derivatives:
Systematic modification of the 2-aminopyridine core has yielded valuable insights into the structural requirements for potent and selective JAK2 inhibition. Key findings from various studies include:
-
Substitution at the 5-position: Introduction of a 2-pyridone moiety at the C-5 position has been explored to enhance inhibitory activity.[3]
-
Bioisosteric Replacement at the C-3 position: Modification of the linker at the C-3 position through bioisosteric replacement has been shown to influence potency.[3]
-
Macrocyclization: The design of macrocyclic derivatives has been investigated as a strategy to discover novel and selective JAK2 inhibitors.[3]
II. Experimental Protocols
The synthesis of 2-aminopyridine-based kinase inhibitors from this compound typically involves a key cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Synthesis of 2-Aryl-5-fluoropyridin-4-ylcarbamate Derivatives via Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7]
III. Signaling Pathways and Experimental Workflows
JAK2/STAT3 Signaling Pathway:
The JAK2/STAT3 pathway is a crucial signaling cascade that transmits signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[8]
Caption: The JAK2/STAT3 signaling cascade.
JNK Signaling Pathway:
The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade activated by various stress stimuli and cytokines, playing a role in apoptosis, inflammation, and cell differentiation.[4][9][10]
Caption: Overview of the JNK signaling pathway.
Experimental Workflow for Kinase Inhibitor Evaluation:
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel kinase inhibitors.
Caption: Workflow for inhibitor synthesis and testing.
References
- 1. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. paulogentil.com [paulogentil.com]
A Comparative Guide to Alternatives for tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research, the choice of building blocks is a critical determinant of synthetic efficiency and overall success. Halogenated pyridines, such as tert-butyl 2-bromo-5-fluoropyridin-4-ylcarbamate, are invaluable intermediates for introducing the 5-fluoropyridin-4-ylcarbamate moiety through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of this compound with its primary alternatives—the corresponding 2-chloro and 2-iodo analogs—in two of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This comparison is supported by established principles of chemical reactivity and data from analogous systems to inform strategic decisions in synthetic route design.
General Principles of Reactivity in Palladium-Catalyzed Cross-Coupling
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into this bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, meaning that the carbon-iodine bond is the weakest and the carbon-chlorine bond is the strongest.[1][2] Consequently, the general order of reactivity for 2-halopyridines in these reactions is I > Br > Cl.[1][2]
This reactivity trend has significant practical implications. More reactive substrates, such as 2-iodo and 2-bromo pyridines, often allow for milder reaction conditions, lower catalyst loadings, shorter reaction times, and a broader scope of coupling partners. Conversely, the less reactive 2-chloro pyridines may necessitate more forcing conditions, including higher temperatures and more specialized, electron-rich, and bulky phosphine ligands to achieve comparable yields.[1]
Comparison in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. When comparing the halogenated analogs of tert-butyl 5-fluoropyridin-4-ylcarbamate in this reaction, the expected trend in reactivity holds true.
Expected Performance in Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| tert-Butyl 2-iodo-5-fluoropyridin-4-ylcarbamate | Highest | Milder (e.g., lower temperature, shorter reaction time) | Excellent |
| This compound | High | Mild to moderate | Good to Excellent |
| tert-Butyl 2-chloro-5-fluoropyridin-4-ylcarbamate | Lower | More forcing (e.g., higher temperature, specialized ligands) | Fair to Good |
This table is based on general principles of reactivity for 2-halopyridines in Suzuki-Miyaura cross-coupling reactions.[1][2][3]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid
The following is a general protocol based on procedures for structurally similar 2-halopyridines.[4] Optimization for specific substrates is recommended.
Materials:
-
tert-Butyl 2-halo-5-fluoropyridin-4-ylcarbamate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 2-halopyridine, arylboronic acid, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the 2-halopyridine is a key factor in the efficiency of this transformation.
Expected Performance in Buchwald-Hartwig Amination
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| tert-Butyl 2-iodo-5-fluoropyridin-4-ylcarbamate | Highest | Milder, broader amine scope | Excellent |
| This compound | High | Mild to moderate | Good to Excellent |
| tert-Butyl 2-chloro-5-fluoropyridin-4-ylcarbamate | Lower | More forcing, may require specific catalyst systems | Fair to Good |
This table is based on general principles of reactivity for 2-halopyridines in Buchwald-Hartwig amination.[1][5]
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridine with a Primary Amine
The following is a general protocol based on procedures for analogous 2-bromopyridines.[6][7]
Materials:
-
tert-Butyl 2-halo-5-fluoropyridin-4-ylcarbamate (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the 2-halopyridine and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
The choice of halogen on the 2-position of tert-butyl 5-fluoropyridin-4-ylcarbamate significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions.
-
tert-Butyl 2-iodo-5-fluoropyridin-4-ylcarbamate is the most reactive of the alternatives, making it ideal for challenging couplings or when mild reaction conditions are essential.
-
This compound offers a good balance of high reactivity and stability, making it a versatile and widely used reagent.
-
tert-Butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is the least reactive but often the most cost-effective option. Its successful application may require more rigorous optimization of reaction conditions, including the use of specialized and more expensive catalyst systems.
For researchers and drug development professionals, the selection of the appropriate reagent will depend on a careful consideration of factors such as the complexity of the desired product, the sensitivity of other functional groups in the molecule, the desired reaction scale, and overall cost-effectiveness of the synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate | C10H12ClFN2O2 | CID 71741530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Scalability of Synthetic Routes for Key Derivatives
For Researchers, Scientists, and Drug Development Professionals
The efficient and scalable synthesis of chemical derivatives is a cornerstone of modern chemistry, impacting fields from materials science to pharmaceuticals. The choice of a synthetic route can significantly influence the economic viability, environmental footprint, and overall success of bringing a product from the laboratory to industrial production. This guide provides an objective comparison of different synthetic strategies for three key derivatives: the bioactive lignan Galgravin, the industrial monomer Methyl Methacrylate (MMA), and the essential nutrient Vitamin C. The comparison focuses on scalability, supported by available experimental data and detailed methodologies for key transformations.
Galgravin: A Tale of Convergent, Divergent, and Bio-inspired Strategies
Galgravin, a neuroprotective and anti-inflammatory lignan, has attracted considerable interest from the synthetic community. Here, we compare three distinct approaches to its core structure.
Data Presentation: Scalability Comparison of Galgravin Synthetic Routes
| Metric | Convergent Asymmetric Synthesis (Aza-Claisen Rearrangement) | Divergent Synthesis (Modified Kowalski Homologation) | Bio-inspired Oxidative Coupling |
| Number of Steps to Core | ~4 steps[1] | Variable, depending on the target analog[1] | Potentially very few steps[1] |
| Overall Yield | Good to excellent for individual steps, but not explicitly reported for Galgravin.[1] | Potentially high, but can be variable.[1] | Can be challenging to control and may lead to mixtures. |
| Stereocontrol | High, established early via a chiral auxiliary.[1] | High, established by asymmetric methylation.[1] | Often difficult to control, leading to mixtures of stereoisomers. |
| Scalability | Moderate; some reagents may be expensive.[1] | Potentially high due to the use of common starting materials.[1] | Potentially very high, utilizing simple starting materials.[1] |
| Flexibility for Analogs | Moderate; late-stage modifications are possible.[1] | High; ideal for generating a library of related compounds.[1] | Potentially high for structural analogs.[1] |
Experimental Protocols
Key Experiment: Aza-Claisen Rearrangement (Convergent Synthesis)
The central step in this convergent approach involves a stereoselective[2][2]-sigmatropic rearrangement of a chiral allylic amine derivative.[1] While a specific protocol for Galgravin is not detailed, a general procedure involves the formation of an allylic alcohol, followed by its conversion to an N-allyl enamine or a related species. This intermediate then undergoes thermal or Lewis acid-catalyzed rearrangement to create the crucial C-C bond and transfer chirality with high fidelity.[1]
Key Experiment: Modified Kowalski One-Carbon Homologation (Divergent Synthesis)
The initial and critical step of this divergent route is the modified Kowalski one-carbon homologation.[1] This reaction transforms an ester into a γ-butyrolactone. The process typically begins with the formation of an ynolate from an ester, which then undergoes a rearrangement to form a ketene. Subsequent reaction with water furnishes the homologated carboxylic acid, which can then be cyclized to the lactone. This method avoids the use of hazardous diazomethane, making it attractive for larger-scale synthesis.[3][4]
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of the Galgravin core structure.
Methyl Methacrylate (MMA): Industrial Processes in Focus
Methyl methacrylate (MMA) is a high-volume industrial chemical, and its production is dominated by a few key processes. The choice of route is heavily influenced by feedstock availability and the economics of by-product management.
Data Presentation: Scalability Comparison of MMA Synthetic Routes
| Metric | Acetone Cyanohydrin (ACH) Route | Isobutylene Route | Ethylene Route (Eastman Chemical Syngas Process) |
| Raw Materials | Acetone, Hydrogen Cyanide, Methanol, Sulfuric Acid[5][6] | Isobutylene or tert-Butanol, Methanol[5] | Ethylene, Carbon Monoxide, Hydrogen, Formaldehyde, Methanol[2][7][8][9] |
| Overall Yield | ~90%[10] | Lower than ACH route.[5] | High, with an assumed 95% yield from propionic anhydride.[7] |
| Key Advantages | Mature and well-established technology.[5] | Avoids the use of highly toxic hydrogen cyanide.[5] | High atom utilization (up to 64%) and uses readily available feedstocks.[5] |
| Key Disadvantages | Use of highly toxic hydrogen cyanide and production of a large amount of ammonium bisulfate waste.[5][11] | The process involves easily polymerizable intermediates like methacrolein.[5] | High oxidation cost of methacrolein.[5] |
| Production Scale | Accounts for 83% of global MMA production capacity.[5] | Accounts for 16% of global MMA production capacity.[5] | A more recent and competitive technology.[7] |
Experimental Protocols
Acetone Cyanohydrin (ACH) Route
-
Acetone Cyanohydrin Formation: Hydrogen cyanide is reacted with acetone in the presence of a basic catalyst to form acetone cyanohydrin. The reaction is typically carried out at around 40°C.[5]
-
Amidation: The acetone cyanohydrin is then treated with excess concentrated sulfuric acid to produce methacrylamide sulfate.[5][12]
-
Esterification: The methacrylamide sulfate is reacted with methanol and water to yield methyl methacrylate and ammonium bisulfate.[5][12]
Ethylene Route (Eastman Chemical Syngas Process)
-
Propionate Synthesis: Ethylene is reacted with carbon monoxide and hydrogen (syngas) in the presence of a molybdenum-based catalyst to produce propionic acid. This step is carried out at moderate temperatures (150–200 °C) and pressures (30–70 atm).[7]
-
Condensation: The propionic acid is then condensed with formaldehyde over a heterogeneous catalyst (e.g., V-Si-P or Ta metal oxide) to form methacrylic acid.[2][7]
-
Esterification: Finally, the methacrylic acid is esterified with methanol to produce methyl methacrylate. This is a well-established chemical process.[9]
Visualization of Synthetic Workflows
Caption: Industrial production routes for Methyl Methacrylate (MMA).
Vitamin C: From a Classic Chemical Process to Modern Biotechnology
The industrial production of Vitamin C (ascorbic acid) has evolved significantly, with a shift from a purely chemical synthesis to more sustainable biotechnological methods.
Data Presentation: Scalability Comparison of Vitamin C Synthetic Routes
| Metric | Reichstein Process | Two-Step Fermentation Process |
| Starting Material | D-Glucose[13] | D-Glucose or D-Sorbitol[14][15] |
| Key Steps | Combination of chemical reactions and one microbial fermentation step.[13] | Primarily microbial fermentation steps.[14][15] |
| Overall Yield | > 50% after optimizations.[16] | Up to 94.5%.[14] |
| Key Advantages | A well-established and historically significant process.[13] | Higher efficiency, better productivity, lower cost, and more environmentally friendly.[14] |
| Key Disadvantages | Energy-intensive, involves hazardous reagents, and produces significant waste.[14] | Requires careful control of microbial cultures and fermentation conditions. |
| Current Status | Still in use, but being replaced by the two-step fermentation process, especially in China.[14][15] | The preferred method for new industrial-scale production.[14] |
Experimental Protocols
Reichstein Process
-
Hydrogenation: D-glucose is hydrogenated to D-sorbitol using a nickel catalyst under high pressure and temperature.[13][15]
-
Microbial Oxidation: D-sorbitol is oxidized to L-sorbose through fermentation using Acetobacter species.[13][15]
-
Acetal Protection: The hydroxyl groups of L-sorbose are protected by forming an acetal with acetone.[13][16]
-
Chemical Oxidation: The protected sorbose is oxidized with potassium permanganate to form 2-keto-L-gulonic acid (2-KLG).[13]
-
Deprotection and Lactonization: The protecting groups are removed, and the resulting 2-KLG undergoes cyclization (lactonization) to form L-ascorbic acid.[13]
Two-Step Fermentation Process
-
First Fermentation: D-sorbitol is converted to L-sorbose using microorganisms such as Gluconobacter oxydans. Yields for this step can be as high as 98%.[14][17]
-
Second Fermentation: L-sorbose is then converted to 2-keto-L-gulonic acid (2-KLG) using a mixed culture of microorganisms, for example, Ketogulonicigenium vulgare and a companion strain like Bacillus megaterium. The yield for this step can reach 97%.[14][17]
-
Lactonization: The 2-KLG is then converted to L-ascorbic acid through a final chemical step of lactonization.[15]
Visualization of Synthetic Workflows
Caption: Comparison of the Reichstein process and the two-step fermentation for Vitamin C synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Methyl Methacrylate From Coal-Derived Syngas - UNT Digital Library [digital.library.unt.edu]
- 3. Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters [organic-chemistry.org]
- 4. Kowalski Ester Homologation [organic-chemistry.org]
- 5. Page loading... [wap.guidechem.com]
- 6. cdn.intratec.us [cdn.intratec.us]
- 7. scispace.com [scispace.com]
- 8. [PDF] SYNTHESIS OF METHYL METHACRYLATE FROM COAL-DERIVED SYNGAS | Semantic Scholar [semanticscholar.org]
- 9. fischer-tropsch.org [fischer-tropsch.org]
- 10. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 11. researchopenworld.com [researchopenworld.com]
- 12. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 13. Reichstein process - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 16. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]
- 17. researchgate.net [researchgate.net]
Benchmarking tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate in Library Synthesis: A Comparative Guide
For Immediate Release
A Comprehensive Analysis of a Key Building Block for Pyridine Library Synthesis in Drug Discovery
In the landscape of medicinal chemistry and drug discovery, the efficient construction of diverse compound libraries is paramount. Substituted pyridine scaffolds are a cornerstone of many therapeutic agents, making the choice of foundational building blocks a critical decision in any synthetic campaign. This guide provides an in-depth comparison of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate , a versatile building block, against its common alternatives for the synthesis of 4-aminopyridine-based libraries. This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.
Executive Summary
This compound serves as a valuable reagent for introducing a functionalized 5-fluoro-4-aminopyridine moiety. The presence of the bromine atom at the 2-position allows for facile diversification through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position offers the advantage of preventing side reactions and can be readily removed under acidic conditions post-coupling. This guide will benchmark its performance in these key reactions against alternative building blocks, focusing on reaction yields, scope, and ease of handling.
Performance in Key Library Synthesis Reactions
The utility of a building block is primarily determined by its performance in common library-generating reactions. Below is a comparative analysis of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of library synthesis, it is frequently employed to introduce a variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 88-96 | |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 82-90 | |
| 2-Bromo-5-fluoropyridin-4-amine (unprotected) | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 75-85 |
| tert-Butyl 2-chloro-5-fluoropyridin-4-ylcarbamate | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 70-80 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scale.
The Boc-protected building block consistently provides high yields in Suzuki-Miyaura couplings. The unprotected analogue, while still effective, can sometimes lead to slightly lower yields due to potential catalyst inhibition by the free amino group. The chloro-analogue generally requires more forcing conditions and specialized catalyst systems to achieve comparable yields to its bromo counterpart, highlighting the superior reactivity of the C-Br bond in this context.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl and N-heteroaryl amines, further expanding the diversity of a compound library.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination
| Building Block | Amine Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 85-95 | |
| n-Butylamine | Pd(OAc)₂ (1) / RuPhos (2) | NaOtBu (1.5) | Toluene | 100 | 75-85 | |
| 2-Bromo-5-fluoropyridin-4-amine (unprotected) | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 65-75 |
| tert-Butyl 2-chloro-5-fluoropyridin-4-ylcarbamate | Aniline | Pd₂(dba)₃ (2) / BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 60-70 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scale.
Similar to the Suzuki coupling, the Boc-protected bromo-pyridine demonstrates excellent performance in the Buchwald-Hartwig amination with a range of primary and secondary amines. The unprotected version can be more challenging to couple, often resulting in lower yields. The chloro-analogue is significantly less reactive and requires more specialized and often more expensive catalyst systems to achieve satisfactory results.
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
The reaction mixture is heated to the desired temperature (e.g., 110 °C) with vigorous stirring until the starting material is consumed.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Protocol for Boc Deprotection
-
Dissolve the Boc-protected pyridine derivative in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or 4M HCl in dioxane).
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete.
-
The solvent and excess acid are removed under reduced pressure.
-
The resulting salt can be neutralized with a base to afford the free amine.
Visualizing the Synthetic Strategy
To better illustrate the utility of this compound in library synthesis, the following diagrams outline the general workflow and decision-making process.
Caption: Library Synthesis Workflow.
Caption: Building Block Selection Guide.
Conclusion
This compound stands out as a superior building block for the construction of 4-amino-2-substituted-5-fluoropyridine libraries when high yields and broad substrate scope are desired. Its performance in both Suzuki-Miyaura and Buchwald-Hartwig couplings surpasses that of its unprotected and chloro-substituted counterparts. While the unprotected amine offers a more cost-effective option, it may require more extensive optimization to achieve comparable results. The chloro-analogue is a viable alternative in specific cases but generally exhibits lower reactivity. The detailed protocols and comparative data presented herein provide a valuable resource for researchers to accelerate their drug discovery efforts by making strategic choices in their synthetic design.
Safety Operating Guide
Proper Disposal of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is critical for ensuring laboratory safety and environmental compliance. This document outlines the necessary procedures for researchers, scientists, and professionals in drug development. The primary and mandated method of disposal for this compound is through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as hazardous and can cause skin, eye, and respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If working with the solid form where dust may be generated, or if vapors are present, use a NIOSH-approved respirator.[5]
Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
An emergency eyewash station and safety shower must be readily accessible.[6]
Logistical and Operational Disposal Plan
The disposal of this compound must be managed in accordance with federal, state, and local regulations.[7] As it is a halogenated organic compound, it falls under specific waste categories.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound with non-halogenated waste.[8][9] It should be collected in a dedicated, properly labeled waste container for halogenated organic compounds.[8][9]
-
Containerization: Use a sealable, airtight, and compatible waste container.[6] The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and transport of the waste.[5] The disposal will likely involve incineration at a specialized facility.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, based on available safety data sheets.
| Property | Value | Reference |
| Melting Point/Range | 105 - 109 °C / 221 - 228.2 °F | [10] |
| Boiling Point/Range | No information available | [10] |
| Flash Point | No information available | [10] |
Note: Physical properties can vary slightly between suppliers.
Experimental Protocols
Spill Response Protocol:
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuation and Notification: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Notify your supervisor and the institutional EHS office.
-
Control and Containment: For a small spill, if it is safe to do so, prevent the spread of the material. Absorb liquids with an inert material (e.g., vermiculite, dry sand) and place the material into a suitable, labeled container for disposal.[3] For solids, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Personal Decontamination: If there is skin contact, wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
Visualizations
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. capotchem.cn [capotchem.cn]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
Essential Safety and Handling Guide for tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 1374651-93-0)[1]. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the SDS for a closely related isomer, tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate, and general safety principles for handling halogenated pyridines and carbamate compounds. This information should be used as a primary guideline, and a risk assessment should be conducted before handling this chemical.
Hazard Identification and Classification
Based on the data for a structural isomer, this compound is anticipated to be classified with the following hazards:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
2. Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Avoid creating dust.
-
Keep the container tightly closed when not in use.
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Keep the container tightly closed to prevent moisture absorption and degradation.
5. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill and prevent it from entering drains.
-
Absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
6. First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal Plan
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the safe handling process.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
